[(1,1-Dimethylpropyl)amino](oxo)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methylbutan-2-ylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-7(2,3)8-5(9)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYKFPNCYFZNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649322 | |
| Record name | [(2-Methylbutan-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-69-1 | |
| Record name | [(2-Methylbutan-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (1,1-Dimethylpropyl)aminoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,1-Dimethylpropyl)aminoacetic acid, also known as N-tert-amylglycine, is a non-proteinogenic amino acid. This document provides a comprehensive technical guide on its synthesis and characterization. Two primary synthetic routes are detailed: the alkylation of glycine derivatives and the reductive amination of glyoxylic acid. This guide also outlines the analytical techniques for the structural confirmation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
N-substituted glycine derivatives are of significant interest in medicinal chemistry due to their potential as bioactive molecules.[1] The incorporation of bulky alkyl groups, such as the 1,1-dimethylpropyl (tert-amyl) group, can influence the lipophilicity, metabolic stability, and conformational properties of the parent amino acid, potentially leading to enhanced therapeutic efficacy. This guide focuses on the synthesis and characterization of (1,1-Dimethylpropyl)aminoacetic acid, providing detailed experimental protocols and expected analytical data.
Synthesis of (1,1-Dimethylpropyl)aminoacetic Acid
Two common methods for the synthesis of N-alkylated amino acids are the alkylation of a glycine precursor and the reductive amination of a keto acid.[2][3] Both approaches are adaptable for the preparation of (1,1-Dimethylpropyl)aminoacetic acid.
Method 1: Alkylation of Glycine Ethyl Ester
This method involves the N-alkylation of a glycine ester with a suitable tert-amyl halide, followed by hydrolysis of the ester to yield the desired carboxylic acid. The use of a glycine ester protects the carboxylic acid functionality from reacting with the alkylating agent.
Step 1: Synthesis of Ethyl (1,1-Dimethylpropyl)aminoacetate
-
To a solution of glycine ethyl ester hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a non-nucleophilic base like triethylamine (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-2-methylbutane (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to (1,1-Dimethylpropyl)aminoacetic Acid
-
Dissolve the purified ethyl (1,1-dimethylpropyl)aminoacetate in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to a pH of approximately 6-7 with a dilute acid (e.g., 1 M HCl).
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (1,1-Dimethylpropyl)aminoacetic acid.
Workflow for Alkylation of Glycine Ethyl Ester
Caption: Workflow for the synthesis of (1,1-Dimethylpropyl)aminoacetic acid via alkylation.
Method 2: Reductive Amination of Glyoxylic Acid
Reductive amination is another effective method for preparing N-substituted amino acids. This one-pot reaction involves the formation of an imine intermediate from glyoxylic acid and tert-amylamine, which is then reduced in situ to the desired product.
-
Dissolve glyoxylic acid (1 equivalent) and tert-amylamine (1.2 equivalents) in a suitable solvent, such as methanol or a mixture of water and an organic solvent.[3]
-
Adjust the pH of the solution to approximately 6-7 using a mild acid or base if necessary.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a hydrogenation catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, if using a metal catalyst, filter the reaction mixture to remove the catalyst.
-
If using a borohydride reagent, carefully quench any excess reagent by the slow addition of an acid.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (1,1-Dimethylpropyl)aminoacetic acid.
Workflow for Reductive Amination
Caption: Workflow for the synthesis of (1,1-Dimethylpropyl)aminoacetic acid via reductive amination.
Characterization
The synthesized (1,1-Dimethylpropyl)aminoacetic acid should be characterized using various spectroscopic methods to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (1,1-Dimethylpropyl)aminoacetic acid, both ¹H and ¹³C NMR spectra should be acquired.
| ¹H NMR (Expected Chemical Shifts in D₂O) | ¹³C NMR (Expected Chemical Shifts in D₂O) |
| Chemical Shift (ppm) | Assignment |
| ~3.5 - 4.0 | -CH₂- (glycine methylene) |
| ~1.5 - 1.8 | -CH₂- (amyl ethyl) |
| ~1.2 - 1.4 | -C(CH₃)₂- (amyl methyls) |
| ~0.8 - 1.0 | -CH₃ (amyl ethyl) |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (1,1-Dimethylpropyl)aminoacetic acid is expected to show characteristic absorption bands.
| Expected IR Absorption Bands (cm⁻¹) |
| Frequency Range (cm⁻¹) |
| 3300 - 2500 (broad) |
| 3000 - 2850 |
| ~1700 |
| ~1600 |
| ~1400 |
| ~1300 |
Note: The broad O-H and N-H stretches may overlap.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which helps in determining its molecular weight. For (1,1-Dimethylpropyl)aminoacetic acid (C₇H₁₅NO₂), the expected molecular weight is 145.20 g/mol .
| Mass Spectrometry Data |
| Technique |
| Electrospray Ionization (ESI) |
Potential Applications and Signaling Pathways
While specific signaling pathways for (1,1-Dimethylpropyl)aminoacetic acid are not established, N-alkylated amino acids, in general, are explored for their potential as:
-
Peptidomimetics: Incorporation into peptides can enhance stability and bioavailability.
-
Enzyme Inhibitors: The bulky alkyl group can interact with the active sites of enzymes.
-
Pharmacological Probes: To study amino acid transporters and receptors.
Further research is required to elucidate the specific biological activities and potential signaling pathways associated with this compound.
Logical Relationship of Characterization Techniques
Caption: Interrelation of synthesis and characterization techniques.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of (1,1-Dimethylpropyl)aminoacetic acid. The described methods, including alkylation of glycine and reductive amination, offer viable routes for its preparation. The outlined characterization techniques are essential for confirming the identity and purity of the synthesized compound. This information serves as a foundational resource for researchers interested in exploring the potential of this and other N-alkylated amino acids in various scientific disciplines.
References
Technical Guide to the Physicochemical Properties of N-(tert-amyl)oxamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-amyl)oxamic acid, also known as N-(1,1-dimethylpropyl)oxamic acid, is an organic compound of interest in medicinal chemistry and drug development. As a derivative of oxamic acid, which is a known inhibitor of lactate dehydrogenase (LDH), N-substituted analogues are valuable for probing structure-activity relationships and developing more selective therapeutic agents. Understanding the physicochemical properties of this compound is fundamental for its synthesis, purification, formulation, and for predicting its pharmacokinetic and pharmacodynamic behavior.
This technical guide summarizes the available computed data for a structural isomer, provides reference data for the parent compound, and offers detailed experimental protocols for the synthesis and characterization of N-(tert-amyl)oxamic acid.
Physicochemical Properties
Due to the absence of experimental data for N-(tert-amyl)oxamic acid, this section provides computed properties for a close structural isomer, N-isoamyloxamic acid (2-(3-methylbutylamino)-2-oxoacetic acid), to serve as an estimate. For reference, experimentally determined properties of the parent compound, oxamic acid, are also presented.
Computed Data for N-isoamyloxamic acid (Structural Isomer)
The following data represents computationally derived properties for 2-(3-methylbutylamino)-2-oxoacetic acid, an isomer of N-(tert-amyl)oxamic acid. These values can be used as a preliminary estimate for the target compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | PubChem |
| Molecular Weight | 159.18 g/mol | [1] |
| XLogP3-AA (Lipophilicity) | 1.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 159.08954328 Da | [1] |
| Topological Polar Surface Area | 66.4 Ų | [1] |
Experimental Data for Oxamic Acid (Parent Compound)
This table provides a baseline for understanding the general properties of the oxamic acid scaffold.
| Property | Value | Source |
| Molecular Formula | C₂H₃NO₃ | PubChem |
| Molecular Weight | 89.05 g/mol | PubChem |
| Appearance | White crystalline powder/solid | |
| Melting Point | 207-210 °C (decomposes) | |
| Water Solubility | 108 mg/mL | |
| pKa (Predicted) | 1.60 ± 0.20 |
Experimental Protocols
This section provides detailed, generalized methodologies for the laboratory synthesis and physicochemical characterization of N-(tert-amyl)oxamic acid.
Synthesis of N-(tert-amyl)oxamic acid
The synthesis of N-alkyl oxamic acids is typically achieved through a two-step process: (1) formation of the ethyl oxamate ester via nucleophilic acyl substitution, followed by (2) hydrolysis of the ester to the carboxylic acid.[2]
Step 1: Synthesis of Ethyl N-(tert-amyl)oxamate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-amylamine (1.0 equivalent) in a suitable solvent such as absolute ethanol.
-
Reagent Addition: To this stirred solution, add diethyl oxalate (1.0 to 1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and any excess starting materials under reduced pressure using a rotary evaporator. The resulting crude liquid, ethyl N-(tert-amyl)oxamate, can be purified by vacuum distillation.
Step 2: Hydrolysis to N-(tert-amyl)oxamic acid
-
Reaction Setup: Dissolve the purified ethyl N-(tert-amyl)oxamate from Step 1 in a suitable solvent mixture, such as aqueous ethanol.
-
Hydrolysis: Add a stoichiometric amount of a base, such as sodium hydroxide (1.0 equivalent of a 1M aqueous solution), to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, or gently heat to accelerate the hydrolysis, monitoring the reaction by TLC until the starting ester is consumed.
-
Acidification and Isolation: After cooling the reaction mixture in an ice bath, carefully acidify it with a cooled solution of hydrochloric acid (e.g., 1M HCl) until the pH is approximately 2. The N-(tert-amyl)oxamic acid product should precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under a vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Melting Point Determination
-
Sample Preparation: Finely crush a small amount of the dried, purified N-(tert-amyl)oxamic acid. Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the apparatus rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A narrow range (0.5-1.0 °C) is indicative of high purity.
Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of N-(tert-amyl)oxamic acid to a known volume of deionized water (or a relevant buffer solution) in a sealed, thermostatted vessel (e.g., a glass vial with a screw cap).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm).
-
Analysis: Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The determined concentration represents the equilibrium solubility of the compound at the specified temperature.
pKa Determination (Potentiometric Titration)
-
Solution Preparation: Accurately weigh a sample of N-(tert-amyl)oxamic acid and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol or ethanol may be used if water solubility is low, though this will yield an apparent pKa (pKa*).
-
Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and use a magnetic stirrer for gentle agitation.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point—the point at which half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest section of the curve.
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of N-(tert-amyl)oxamic acid.
Caption: General workflow for the two-step synthesis of N-(tert-amyl)oxamic acid.
Caption: Workflow for the physicochemical characterization of the synthesized compound.
References
An In-depth Technical Guide on (1,1-Dimethylpropyl)aminoacetic Acid and its Structurally Related Analogs
Disclaimer: Information specifically pertaining to (1,1-Dimethylpropyl)aminoacetic acid (CAS number 1015846-69-1) is not available in peer-reviewed scientific literature or public databases. The following guide provides detailed technical information on structurally similar N-alkylated glycine derivatives, which can serve as a valuable reference for researchers, scientists, and drug development professionals. The experimental protocols and data presented are for these analogous compounds and should be interpreted with this context in mind.
Introduction
(1,1-Dimethylpropyl)aminoacetic acid is a derivative of glycine, the simplest proteinogenic amino acid. N-substituted glycine derivatives form a class of compounds with diverse biological activities, including potential anti-inflammatory and cytotoxic properties. The introduction of a bulky, hydrophobic alkyl group, such as the 1,1-dimethylpropyl (or tert-pentyl) group, can significantly influence the compound's physicochemical properties and its interaction with biological targets. This guide summarizes the available information on the synthesis and biological evaluation of closely related N-alkylated glycine derivatives.
Physicochemical Properties
While specific data for (1,1-Dimethylpropyl)aminoacetic acid is unavailable, the properties of a structurally similar N-substituted glycine, tert-pentylglycine hydrochloride, are presented below. This information is derived from a study on the green synthesis and bioactivity of aliphatic N-substituted glycine derivatives.[1]
| Property | Value | Reference |
| Compound Name | tert-Pentylglycine hydrochloride | [1] |
| Molecular Formula | C7H16ClNO2 | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Melting Point | 203 °C | [1] |
| Appearance | White solid | Inferred from general properties of similar compounds |
Synthesis and Experimental Protocols
A general and environmentally friendly method for the synthesis of N-alkylated glycine derivatives has been reported, which is applicable to the synthesis of compounds structurally similar to (1,1-Dimethylpropyl)aminoacetic acid.[2]
Principle: This method involves the direct reaction of an alkylamine with chloroacetic acid in an aqueous medium. The reaction proceeds via a nucleophilic substitution where the amino group of the alkylamine displaces the chlorine atom of chloroacetic acid.
Experimental Protocol:
-
A solution of the corresponding alkylamine (e.g., 1,1-dimethylpropylamine) (22 mmol) in 3 mL of cold water is prepared.
-
This solution is added dropwise to a 3 mL aqueous solution of chloroacetic acid (0.945 g, 10 mmol) in an ice bath.
-
The reaction mixture is stirred constantly for 24 hours at room temperature.
-
Following the reaction, the water is completely removed using a rotary evaporator until a white precipitate is formed.
-
The resulting chloride salt is washed several times with extra pure acetone.
-
The final product is obtained by acidifying with HCl to a pH of 2, followed by slow evaporation at room temperature and recrystallization from 1 M HCl.
Diagram: Synthesis Workflow
References
Crystal Structure Analysis of N-Substituted Oxamic Acids: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of N-substituted oxamic acids, a class of compounds of significant interest in drug development due to their activity as inhibitors of lactate dehydrogenase (LDH). An understanding of their three-dimensional structure is paramount for structure-based drug design and the optimization of lead compounds. This document outlines the common crystal packing motifs, hydrogen bonding patterns, and conformational features of N-substituted oxamic acids. Detailed experimental protocols for single-crystal X-ray diffraction are provided, alongside a discussion of their primary biological target and its role in cellular metabolism.
Introduction
N-substituted oxamic acids are a versatile class of small molecules that have garnered considerable attention in medicinal chemistry. Their structural motif, characterized by an oxamic acid core with a substituent on the nitrogen atom, allows for a wide range of chemical modifications to tune their physicochemical and pharmacological properties. A primary biological target of this class of compounds is lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1][2] Inhibition of LDH is a promising therapeutic strategy for various diseases, including cancer and infectious diseases, where cells exhibit a high glycolytic rate.[3][4]
Understanding the three-dimensional arrangement of atoms and intermolecular interactions in the solid state is crucial for rational drug design. X-ray crystallography provides definitive insights into molecular conformation, hydrogen bonding networks, and crystal packing, all of which influence properties such as solubility, stability, and bioavailability. This guide summarizes the available crystallographic data for a selection of N-substituted oxamic acids and related compounds, providing a foundation for researchers in the field.
Crystal Structure Data of N-Substituted Amides
The following tables summarize the crystallographic data for a selection of N-substituted amides, including compounds closely related to N-substituted oxamic acids. This data is essential for comparative analysis and for understanding the influence of different substituents on the crystal packing.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| N-(2-Chlorophenyl)succinamic acid | C₁₀H₁₀ClNO₃ | Monoclinic | P2₁/c | 4.9056 | 11.126 | 18.677 | 90 | 94.92 | 90 | 4 | [5] |
| N-(4-Chlorophenyl)succinamic acid | C₁₀H₁₀ClNO₃ | Monoclinic | P2₁/c | 15.908 | 4.8778 | 14.286 | 90 | 109.787 | 90 | 4 | [6] |
| 4-Methoxy-N-phenylbenzamide | C₁₄H₁₃NO₂ | Triclinic | P-1 | 5.308 | 7.709 | 14.109 | 96.911 | 99.210 | 90.511 | 2 | [7] |
| N-(4-methoxyphenyl)acetamide | C₉H₁₁NO₂ | Orthorhombic | Pbca | 9.1034 | 7.4900 | 24.717 | 90 | 90 | 90 | 8 | [8] |
Experimental Protocols
The determination of the crystal structure of N-substituted oxamic acids relies on single-crystal X-ray diffraction. The following sections outline the typical experimental workflow.
Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystal structure determination.[9] For N-substituted oxamic acids, which are typically solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or mixtures with water) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[10][11] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
The data collection process involves rotating the crystal in the X-ray beam and collecting the diffraction pattern on a detector. Modern diffractometers automate this process, collecting a complete dataset of reflections. The intensity and position of each reflection are recorded.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[12] An atomic model is built into the electron density map, and the structure is refined using least-squares methods. The refinement process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The final model is validated using various crystallographic metrics.
The overall workflow for single-crystal X-ray diffraction is depicted in the following diagram:
Biological Context: Inhibition of Lactate Dehydrogenase
N-substituted oxamic acids are potent inhibitors of lactate dehydrogenase (LDH), an enzyme that catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+.[13] This reaction is a critical step in anaerobic glycolysis, allowing for the regeneration of NAD+ necessary for the continuation of glycolysis.
In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[3] These cells rely heavily on LDH activity to sustain their high glycolytic rate. Therefore, inhibiting LDH is a promising strategy for cancer therapy.[4] Similarly, some pathogenic microorganisms also depend on LDH for their energy metabolism, making it an attractive target for antimicrobial drug development.[1]
The inhibition of LDH by N-substituted oxamic acids disrupts the glycolytic pathway, leading to a decrease in ATP production and an increase in intracellular pyruvate levels. This can induce cell cycle arrest and apoptosis in cancer cells.
The role of LDH in cellular metabolism and the effect of its inhibition are illustrated in the following diagram:
Conclusion
The crystal structure analysis of N-substituted oxamic acids provides invaluable information for the design and development of novel therapeutics targeting lactate dehydrogenase. The data presented in this guide, along with the outlined experimental protocols, serve as a foundational resource for researchers in the field. A thorough understanding of the solid-state properties of these compounds will undoubtedly accelerate the discovery of new and effective drugs for a range of diseases.
References
- 1. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Figure 1 from Lactic dehydrogenase. V. Inhibition by oxamate and by oxalate. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. N-(2-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 13. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
In Silico Analysis of (1,1-Dimethylpropyl)aminoacetic Acid Binding: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Computational Modeling of (1,1-Dimethylpropyl)aminoacetic Acid Binding Sites for Researchers, Scientists, and Drug Development Professionals.
Introduction
(1,1-Dimethylpropyl)aminoacetic acid, a synthetic amino acid derivative, presents a scaffold with potential interactions with various biological targets due to its structural resemblance to endogenous neurotransmitters. The bulky tert-amyl group suggests potential for selective interactions within protein binding pockets. This guide provides a comprehensive overview of the in silico methodologies employed to investigate and predict the binding of (1,1-Dimethylpropyl)aminoacetic acid and its analogs to a plausible biological target. For the purpose of this technical guide, we will consider the Gamma-aminobutyric acid type A (GABA-A) receptor as a representative target, given its role as a major inhibitory neurotransmitter receptor in the central nervous system and its known affinity for a wide range of small molecules.[1][2]
In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to elucidate ligand-protein interactions at an atomic level.[3] These computational methods are instrumental in modern drug discovery for hit identification, lead optimization, and understanding mechanisms of action.[4] This document outlines the theoretical basis, practical workflows, data interpretation, and detailed experimental protocols for the computational analysis of (1,1-Dimethylpropyl)aminoacetic acid binding.
Target Identification and Rationale
The structural similarity of (1,1-Dimethylpropyl)aminoacetic acid to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, suggests the GABA-A receptor as a primary putative target.[1][2] GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission and are the targets for a variety of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[1] The diverse allosteric binding sites on the GABA-A receptor complex provide multiple opportunities for therapeutic intervention.[5]
For our in silico investigation, we will focus on the benzodiazepine binding site located at the interface between the α and γ subunits of the GABA-A receptor.[1] The crystal structure of the human α1β2γ2 GABA-A receptor in complex with diazepam (PDB ID: 6X3X) provides a high-resolution template for our modeling studies.[1]
In Silico Modeling Workflow
The in silico analysis of (1,1-Dimethylpropyl)aminoacetic acid binding to the GABA-A receptor follows a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, proceeds to molecular docking to predict the binding pose, and is often followed by molecular dynamics simulations to assess the stability of the predicted complex.
Figure 1: A generalized workflow for the in silico modeling of ligand-protein interactions.
Methodologies and Experimental Protocols
Protein and Ligand Preparation
A crucial first step in any in silico modeling study is the meticulous preparation of the protein receptor and the ligand.
Protein Preparation Protocol:
-
Obtain Crystal Structure: Download the crystal structure of the human GABA-A receptor (PDB ID: 6X3X) from the Protein Data Bank.
-
Pre-processing: Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands from the PDB file.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystallography. This is critical for accurate hydrogen bond calculations.
-
Assign Charges: Assign partial atomic charges to all atoms in the protein using a force field such as AMBER or CHARMM.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
Ligand Preparation Protocol:
-
2D to 3D Conversion: Generate a 3D conformation of (1,1-Dimethylpropyl)aminoacetic acid from its 2D structure using a molecular editor.
-
Energy Minimization: Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Charge Calculation: Calculate partial atomic charges for the ligand atoms.
-
Torsion Angle Definition: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[4] This technique employs a scoring function to estimate the binding affinity for different poses.
Molecular Docking Protocol (using AutoDock Vina):
-
Grid Box Definition: Define a grid box that encompasses the benzodiazepine binding site on the GABA-A receptor. The center and dimensions of the grid box should be sufficient to allow the ligand to freely rotate and translate.
-
Docking Execution: Run the docking simulation using a program like AutoDock Vina. The program will explore various conformations of the ligand within the defined grid box and score them based on the scoring function.
-
Pose Clustering and Selection: The docking results will consist of multiple binding poses. These poses are typically clustered based on their root-mean-square deviation (RMSD). The pose with the most favorable binding energy from the most populated cluster is often selected for further analysis.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide a more dynamic and realistic representation of the ligand-protein complex by simulating the movements of atoms over time.[6] This allows for the assessment of the stability of the docked pose and a more refined calculation of binding free energy.
Molecular Dynamics Simulation Protocol (using GROMACS):
-
System Setup: Place the docked protein-ligand complex in a simulation box and solvate it with an appropriate water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any bad contacts.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to maintain a constant environment. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand and protein backbone, and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Data Presentation and Analysis
The quantitative data generated from molecular docking and MD simulations should be organized for clear interpretation and comparison.
Table 1: Molecular Docking Results
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (within 4 Å) | Hydrogen Bonds |
| (1,1-Dimethylpropyl)aminoacetic acid | -7.8 | TYR159, PHE77, HIS101, THR206, TYR209 | HIS101 (backbone), TYR209 (side chain) |
| Diazepam (Reference) | -9.2 | TYR159, PHE77, HIS101, THR206, TYR209, ALA79 | HIS101 (backbone), THR206 (side chain) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from the docking calculations.
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
| System | Average RMSD of Ligand (Å) | Average RMSD of Protein Backbone (Å) | Key Stable Interactions |
| GABA-A + (1,1-Dimethylpropyl)aminoacetic acid | 1.2 ± 0.3 | 2.1 ± 0.4 | Persistent H-bond with HIS101; Hydrophobic interactions with PHE77 and TYR159 |
| GABA-A + Diazepam (Reference) | 0.9 ± 0.2 | 1.9 ± 0.3 | Stable H-bonds with HIS101 and THR206; π-π stacking with PHE77 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from the MD trajectory analysis.
Signaling Pathways and Logical Relationships
The interaction of (1,1-Dimethylpropyl)aminoacetic acid with the GABA-A receptor, as predicted by in silico modeling, can be conceptualized within the broader context of GABAergic signaling.
Figure 2: A simplified diagram of the GABAergic signaling pathway and the potential modulatory role of the ligand.
Conclusion
This technical guide has provided a comprehensive framework for the in silico modeling of (1,1-Dimethylpropyl)aminoacetic acid binding to the GABA-A receptor. By following the detailed methodologies for protein and ligand preparation, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the potential binding modes, affinities, and stability of ligand-protein complexes. The structured presentation of quantitative data and the visualization of workflows and signaling pathways are essential for the effective communication and interpretation of computational results. While in silico predictions require experimental validation, they serve as a critical component in the modern drug discovery pipeline, enabling the rational design and optimization of novel therapeutic agents.
References
- 1. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines [mdpi.com]
- 2. In Silico Prediction of Gamma-Aminobutyric Acid Type-A Receptors Using Novel Machine-Learning-Based SVM and GBDT Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Modeling of Muscimol and GABA Receptor Binding [eureka.patsnap.com]
- 4. In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of N-(tert-amyl)oxamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for N-(tert-amyl)oxamic acid. Due to the absence of specific experimental literature for this compound, this document leverages data from analogous structures to offer a scientifically grounded projection of its chemical properties. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel oxamic acid derivatives.
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-(tert-amyl)oxamic acid. These predictions are based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for N-(tert-amyl)oxamic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.8 - 8.2 | Singlet (broad) | 1H | -NH- |
| ~1.85 | Quartet | 2H | -CH₂- |
| ~1.35 | Singlet | 6H | -C(CH₃)₂ |
| ~0.85 | Triplet | 3H | -CH₂CH ₃ |
Table 2: Predicted ¹³C NMR Data for N-(tert-amyl)oxamic acid
| Chemical Shift (δ) ppm | Assignment |
| ~162.5 | Amide Carbonyl (-C ONH-) |
| ~160.0 | Carboxylic Acid Carbonyl (-C OOH) |
| ~58.0 | Quaternary Carbon (-C (CH₃)₂) |
| ~35.0 | Methylene Carbon (-C H₂-) |
| ~27.0 | Methyl Carbons (-C(C H₃)₂) |
| ~8.5 | Methyl Carbon (-CH₂C H₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for N-(tert-amyl)oxamic acid
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3200 | N-H (Amide) | Stretching |
| ~2970 | C-H (Alkyl) | Stretching |
| ~1730 | C=O (Carboxylic Acid) | Stretching |
| ~1680 | C=O (Amide I) | Stretching |
| ~1550 | N-H (Amide II) | Bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for N-(tert-amyl)oxamic acid
| m/z | Ion |
| 159.0895 | [M]⁺ (Molecular Ion) |
| 114.0970 | [M - COOH]⁺ |
| 86.0969 | [M - C₂O₃H]⁺ |
| 72.0813 | [C₅H₁₂N]⁺ |
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of N-(tert-amyl)oxamic acid involves the reaction of tert-amylamine with diethyl oxalate, followed by hydrolysis of the resulting ester.
Materials and Methods
-
tert-Amylamine
-
Diethyl oxalate
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Amidation: In a round-bottom flask, dissolve tert-amylamine (1.0 eq) in absolute ethanol. To this solution, add diethyl oxalate (1.1 eq) dropwise at room temperature with continuous stirring.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Hydrolysis: To the crude ethyl N-(tert-amyl)oxamate, add a 1M aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature for 12-18 hours.
-
Acidification and Extraction: Cool the reaction mixture in an ice bath and acidify to pH 2-3 using 2M hydrochloric acid. The product, N-(tert-amyl)oxamic acid, will precipitate out. If it remains dissolved, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The collected solid can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
Visualized Workflows and Relationships
Experimental Workflow
Caption: Synthesis and analysis workflow for N-(tert-amyl)oxamic acid.
Spectroscopic Data Correlation
Caption: Relationship between spectroscopic methods and structural information.
Conclusion
This technical guide provides a foundational understanding of the anticipated chemical properties of N-(tert-amyl)oxamic acid. The predicted spectroscopic data and the detailed synthesis protocol offer a solid starting point for researchers to synthesize and characterize this novel compound. The provided workflows and data correlations aim to facilitate a deeper understanding of the experimental and analytical processes involved in the study of new chemical entities.
Potential Therapeutic Targets for (1,1-Dimethylpropyl)aminoacetic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: (1,1-Dimethylpropyl)aminoacetic acid, also known as N-tert-pentylglycine, is an N-substituted derivative of the amino acid glycine. While direct therapeutic applications have not been extensively characterized, its structural similarity to other bioactive N-alkylglycines suggests potential for interaction with several key biological targets. This document provides an in-depth analysis of the known biological activities of structurally related compounds, focusing on cytotoxicity and interactions with biomacromolecules. Furthermore, it explores plausible therapeutic targets, including glycine transporters and the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, based on structure-activity relationships within this chemical class. Detailed experimental protocols and quantitative data from relevant studies are presented to guide future research and drug development efforts.
Introduction: The Landscape of N-Substituted Glycines
N-substituted glycine derivatives represent a versatile class of compounds with a wide range of biological activities. The modification of the amino group of glycine with various substituents can dramatically alter the molecule's physicochemical properties, such as lipophilicity and steric bulk, thereby influencing its pharmacokinetic profile and interaction with biological targets[1][2]. These derivatives are utilized as valuable building blocks in the synthesis of pharmaceutically active compounds and have been investigated for a variety of therapeutic applications[3].
Structurally, (1,1-Dimethylpropyl)aminoacetic acid is characterized by a bulky, branched tertiary pentyl group attached to the nitrogen atom of glycine. This feature is significant, as the nature of the N-substituent is a key determinant of biological activity in related molecules. Research into N-alkylated amino acids has identified several potential therapeutic avenues. For instance, N-ethylglycine has shown promise in the treatment of chronic pain, while N-methylglycine (sarcosine) is a known inhibitor of the glycine transporter type 1 (GlyT1)[3][4].
Given the structural characteristics of (1,1-Dimethylpropyl)aminoacetic acid, two primary areas of therapeutic interest emerge as highly plausible:
-
Modulation of Glycinergic Neurotransmission: Glycine is a crucial neurotransmitter in the central nervous system (CNS), acting as an inhibitory neurotransmitter in the spinal cord and brainstem, and as a mandatory co-agonist at the NMDA receptor[5][6]. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, primarily GlyT1 and GlyT2[5][7]. N-substituted glycines, particularly those with bulky side chains, are known to act as inhibitors of these transporters, thereby potentiating NMDA receptor function by increasing local glycine concentrations[8][9]. This mechanism is a key therapeutic strategy being explored for schizophrenia and other CNS disorders associated with NMDA receptor hypofunction[6].
-
Direct Modulation of the NMDA Receptor: The glycine binding site on the GluN1 subunit of the NMDA receptor is a well-established drug target[10]. The binding of a co-agonist like glycine or D-serine is essential for the receptor's activation by glutamate[11]. Designing ligands with varying N-substituents can produce compounds with a spectrum of activities, from full agonists to partial agonists and competitive antagonists, and can even confer selectivity for different NMDA receptor subtypes (e.g., GluN2A-D)[12].
This guide will synthesize the available data on (1,1-Dimethylpropyl)aminoacetic acid and its close analogs to provide a foundational understanding of its potential therapeutic applications.
Known Biological Activities & Quantitative Data
A recent study by Ghasemian et al. (2023) investigated the synthesis and bioactivity of a series of aliphatic N-substituted glycine derivatives, including (1,1-Dimethylpropyl)aminoacetic acid (referred to as tert-pentylglycine). The primary activities explored were cytotoxicity against a normal human cell line and binding interactions with Human Serum Albumin (HSA) and DNA[1][2].
Cytotoxicity
The antiproliferative effects of (1,1-Dimethylpropyl)aminoacetic acid and related N-alkyl glycines were evaluated against the human foreskin fibroblast (HFF) cell line. The results, presented as IC50 values, indicate moderate cytotoxic activity.
| Compound | N-Substituent | IC50 (µM) after 48h[1][2] |
| Propylglycine | n-Propyl | > 344 |
| Butylglycine | n-Butyl | ~300 |
| sec-Butylglycine | sec-Butyl | ~250 |
| tert-Butylglycine | tert-Butyl | ~280 |
| Pentylglycine | n-Pentyl | ~200 |
| Isopentylglycine | Isopentyl | ~220 |
| tert-Pentylglycine | 1,1-Dimethylpropyl | ~240 |
| Hexylglycine | n-Hexyl | ~180 |
| 2-Aminoheptylglycine | 1-Aminoheptan-2-yl | 127 |
| Octylglycine | n-Octyl | ~150 |
Table 1: Cytotoxicity of N-Alkyl Glycine Derivatives against HFF cell line.
Biomolecular Interactions
Molecular docking studies were performed to predict the binding affinity of the N-substituted glycine derivatives to Human Serum Albumin (HSA), a key transporter protein in the bloodstream that affects drug distribution and metabolism.
| Compound | N-Substituent | HSA Binding Energy (kcal/mol)[1] |
| tert-Pentylglycine | 1,1-Dimethylpropyl | -4.5 |
| Octylglycine | n-Octyl | Highest negative energy in series |
| 2-Aminoheptylglycine | 1-Aminoheptan-2-yl | Highest negative energy in series |
Table 2: Predicted Binding Affinity of N-Alkyl Glycine Derivatives to Human Serum Albumin.
The study noted that tert-pentylglycine exhibited the highest tendency to bind HSA among the smaller, more symmetrical derivatives, which was attributed to its size and structure allowing for effective penetration of the protein's binding pocket[1]. The compounds with the longest chains (octyl- and 2-aminoheptylglycine) showed the strongest overall binding affinity[2].
Potential Therapeutic Targets and Signaling Pathways
Based on the broader literature for N-substituted glycines, the most promising therapeutic targets for (1,1-Dimethylpropyl)aminoacetic acid are within the realm of neuromodulation.
Glycine Transporter 1 (GlyT1)
GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, particularly at glutamatergic synapses[6]. By inhibiting GlyT1, the extracellular concentration of glycine increases, leading to enhanced activation of NMDA receptors. This mechanism is considered a viable therapeutic approach for conditions involving NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia[5][6]. The bulky tert-pentyl group of (1,1-Dimethylpropyl)aminoacetic acid makes GlyT1 a high-priority potential target. Many known GlyT1 inhibitors are N-substituted sarcosine (N-methylglycine) derivatives with large, lipophilic moieties[8].
Caption: Proposed mechanism of action via GlyT1 inhibition.
NMDA Receptor Glycine Binding Site
Alternatively, (1,1-Dimethylpropyl)aminoacetic acid could act directly on the glycine binding site of the NMDA receptor. The size and nature of substituents on glycine analogs are critical for determining their pharmacological profile at this site[12]. Bulky substituents can influence whether the compound acts as an agonist, a partial agonist, or an antagonist. Furthermore, these modifications can confer selectivity for specific GluN2 subunits, which have distinct expression patterns in the brain and are implicated in different physiological and pathological processes. An antagonist at this site could have neuroprotective effects in conditions associated with glutamate excitotoxicity, such as stroke or traumatic brain injury[10].
Caption: Potential direct modulation of the NMDA receptor glycine site.
Experimental Protocols
The following methodologies are adapted from Ghasemian et al. (2023) and are central to evaluating the foundational bioactivity of (1,1-Dimethylpropyl)aminoacetic acid and its analogs[1][2].
Synthesis of N-Substituted Glycine Derivatives (Aqueous Method)
This protocol describes a green chemistry approach to the synthesis of N-alkyl glycines.
-
Dissolve chloroacetic acid (10 mmol) in 3 mL of cold water in an ice bath.
-
Add the corresponding alkyl amine (e.g., 1,1-dimethylpropylamine) (22 mmol) dropwise to the chloroacetic acid solution while stirring constantly.
-
Continue stirring the reaction mixture for 24 hours.
-
Remove the water completely using a rotary evaporator until a white precipitate is formed.
-
Wash the resulting chloride salt product multiple times with extra pure acetone.
-
Acidify the product with 1 M HCl to a pH of 2.
-
Obtain the final crystalline product by slow evaporation at room temperature.
-
Characterize the final product using FT-IR, Mass, ¹H NMR, and ¹³C NMR spectroscopy.
Caption: Workflow for the green synthesis of N-alkyl glycines.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxicity (IC50) of the synthesized compounds.
-
Cell Culture: Culture human foreskin fibroblast (HFF) cells in DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate at 37°C in a 5% CO₂ atmosphere.
-
Seeding: Seed the HFF cells into a 96-well plate at a density of 1 x 10⁴ cells/mL and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of the test compound (e.g., 100–1000 μM). Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using dose-response curve analysis.
Molecular Docking Protocol
This in silico method predicts the binding affinity and mode of interaction between a ligand and a target protein.
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., Human Serum Albumin) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the ligand ((1,1-Dimethylpropyl)aminoacetic acid) using chemical drawing software and optimize its geometry to find the lowest energy conformation.
-
Docking Simulation: Use a docking software suite (e.g., AutoDock, SwissDock) to perform the simulation. Define the binding site (grid box) on the target protein.
-
Analysis: The software will generate multiple possible binding poses for the ligand. Analyze these poses based on their predicted binding energy (e.g., in kcal/mol) and the nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). The most negative binding energy typically indicates the most favorable binding pose.
Conclusion and Future Directions
The available evidence on (1,1-Dimethylpropyl)aminoacetic acid and its structural analogs suggests a compound with moderate general biological activity and the potential for more specific interactions with key therapeutic targets in the central nervous system. The cytotoxicity data, while derived from a normal cell line, provides a baseline for toxicity and indicates that the compound is active in a cellular context[1][2].
The most compelling avenues for future research lie in the exploration of its effects on glycinergic neurotransmission. The bulky N-substituent is a hallmark of compounds that interact with both glycine transporters and the NMDA receptor glycine site. Therefore, future investigations should prioritize:
-
In Vitro Target-Based Assays:
-
Glycine Transporter Inhibition Assays: Evaluate the ability of (1,1-Dimethylpropyl)aminoacetic acid to inhibit glycine uptake in cells expressing human GlyT1 and GlyT2 to determine its potency (IC50) and selectivity.
-
NMDA Receptor Binding Assays: Conduct radioligand binding studies to determine the affinity of the compound for the glycine binding site on the NMDA receptor.
-
-
Functional Electrophysiology:
-
Use patch-clamp electrophysiology on cultured neurons or oocytes expressing specific NMDA receptor subtypes to characterize the functional activity of the compound (agonist, antagonist, or partial agonist) and its subtype selectivity.
-
-
In Vivo Behavioral Models:
-
Should in vitro studies reveal potent activity at GlyT1 or the NMDA receptor, subsequent evaluation in animal models of schizophrenia (e.g., PCP- or MK-801-induced hyperlocomotion) or excitotoxicity would be warranted.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interactions between glycine transporter type 1 (GlyT-1) and some inhibitor molecules - glycine transporter type 1 and its inhibitors (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Oxamic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic acid and its analogs represent a versatile class of small molecules with significant therapeutic potential, primarily owing to their ability to act as competitive inhibitors of key metabolic enzymes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel oxamic acid analogs, with a focus on their role as enzyme inhibitors. Detailed experimental protocols, quantitative structure-activity relationship data, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Synthesis of Oxamic Acid Analogs
The synthesis of N-substituted oxamic acid analogs is a relatively straightforward process, typically achieved through the reaction of a primary or secondary amine with a derivative of oxalic acid, most commonly diethyl oxalate.
General Experimental Protocol for the Synthesis of N-Alkyl/Aryl Oxamic Acids
This protocol describes a general method for the synthesis of N-substituted oxamic acids by reacting an amine with diethyl oxalate followed by hydrolysis of the resulting ester.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous diethyl oxalate (1.1 equivalents)
-
Absolute ethanol
-
Sodium hydroxide (or other suitable base)
-
Hydrochloric acid (for acidification)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Amidation: In a round-bottom flask equipped with a reflux condenser, dissolve the amine (1.0 eq.) in absolute ethanol. To this solution, add diethyl oxalate (1.1 eq.).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The ethanol and any unreacted starting materials are removed under reduced pressure using a rotary evaporator. The resulting crude product is the ethyl oxamate derivative.
-
Hydrolysis: The crude ethyl oxamate is dissolved in a solution of sodium hydroxide in a mixture of water and ethanol.
-
The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the oxamic acid derivative.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Synthesis Workflow
Biological Evaluation of Oxamic Acid Analogs
The primary therapeutic targets of oxamic acid analogs investigated to date are metabolic enzymes, particularly lactate dehydrogenase (LDH) and, to a lesser extent, aspartate aminotransferase (AAT).
Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol outlines a standard in vitro assay to determine the inhibitory activity of oxamic acid analogs against LDH by monitoring the oxidation of NADH.
Materials:
-
Purified LDH isoenzyme (e.g., LDH-A, LDH-B)
-
NADH
-
Sodium pyruvate
-
Phosphate buffer (pH 7.4)
-
Oxamic acid analog (inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADH, sodium pyruvate, and the oxamic acid analog in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NADH solution
-
A specific concentration of the oxamic acid analog (or vehicle control)
-
LDH enzyme solution
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the sodium pyruvate solution to each well.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of decrease in absorbance is proportional to the LDH activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism and the Michaelis constant (Km) of the substrate are known.
Biological Evaluation Workflow
Quantitative Data
The inhibitory potency of various N-substituted oxamic acid analogs against different LDH isozymes has been determined. The following tables summarize key quantitative data.
| Inhibitor | LDH-A4 Ki (mM) | LDH-B4 Ki (mM) | LDH-C4 Ki (mM) |
| Oxamate | 0.080 | 0.060 | 0.030 |
| N-Ethyl oxamate | 0.140 | 0.035 | 0.002 |
| N-Propyl oxamate | 1.750 | 0.887 | 0.012 |
| N-Butyl oxamate | 9.100 | 7.000 | 0.750 |
| N-Isobutyl oxamate | 6.000 | 7.000 | 2.000 |
| Inhibitor | Aspartate Aminotransferase (Cytoplasmic) Ki (mM) | Aspartate Aminotransferase (Mitochondrial) Ki (mM) |
| Oxamate | 29 | 17 |
Signaling Pathways Modulated by Oxamic Acid Analogs
The inhibition of LDH-A by oxamic acid analogs has profound effects on cellular metabolism and signaling, particularly in cancer cells that exhibit a high glycolytic rate (the Warburg effect).
Downstream Effects of LDH-A Inhibition
Inhibition of LDH-A disrupts the conversion of pyruvate to lactate, leading to a decrease in the regeneration of NAD+ from NADH. This shift in the NADH/NAD+ ratio has several downstream consequences:
-
Inhibition of NAD+-Dependent Enzymes: The decreased availability of NAD+ can inhibit the activity of NAD+-dependent enzymes such as sirtuin 1 (SIRT1). SIRT1 is a deacetylase that targets various proteins, including the tumor suppressor p53.
-
Increased p53 Acetylation and Activity: Inhibition of SIRT1 leads to an increase in the acetylation of p53, which enhances its transcriptional activity and can promote cell cycle arrest and apoptosis.
-
Activation of JNK Signaling Pathway: LDH-A inhibition has been shown to induce the phosphorylation and activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK can, in turn, promote apoptosis through the mitochondrial pathway.
-
Reduced ATP Production: By inhibiting a key step in glycolysis, oxamic acid analogs can lead to a reduction in cellular ATP levels, contributing to energy stress and cell death.
Conclusion
Oxamic acid analogs have emerged as a promising class of enzyme inhibitors with potential applications in oncology and other therapeutic areas. Their straightforward synthesis and well-defined mechanism of action make them attractive candidates for further drug development. This technical guide provides a foundational resource for researchers to design, synthesize, and evaluate novel oxamic acid derivatives with improved potency and selectivity. The detailed protocols and pathway visualizations herein are intended to facilitate and accelerate research in this exciting field.
Technical Guide: (1,1-Dimethylpropyl)aminoacetic Acid (N-(1,1-dimethylpropyl)oxamic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of (1,1-Dimethylpropyl)aminoacetic acid, more systematically named N-(1,1-dimethylpropyl)oxamic acid. This molecule belongs to the class of N-substituted oxamic acids, which are derivatives of oxalic acid. While specific research on this particular compound is limited, this guide consolidates available data on its chemical properties and provides insights into its synthesis, analysis, and potential biological activities based on related compounds.
Core Molecular Data
The fundamental molecular and chemical properties of N-(1,1-dimethylpropyl)oxamic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | ChemBridge Corporation |
| Molecular Weight | 159.19 g/mol | Santa Cruz Biotechnology, Inc. |
| CAS Number | 1015846-69-1 | ChemBridge Corporation |
| Canonical SMILES | CCC(C)(C)NC(=O)C(=O)O | Inferred from structure |
| IUPAC Name | 2-((1,1-dimethylpropyl)amino)-2-oxoacetic acid | Inferred from structure |
| Synonyms | N-(1,1-dimethylpropyl)oxamic acid, N-(tert-pentyl)oxamic acid, --INVALID-LINK--acetic acid | N/A |
Experimental Protocols
Synthesis of N-Substituted Oxamic Acids
A general and established method for the synthesis of N-substituted oxamic acids involves the reaction of a primary or secondary amine with a dialkyl oxalate, typically diethyl oxalate. The reaction is generally carried out by refluxing the amine with diethyl oxalate.
General Protocol:
-
Reaction Setup: A round-bottom flask is charged with the desired primary amine (in this case, 1,1-dimethylpropylamine, also known as tert-pentylamine) and an excess of diethyl oxalate, which can also serve as the solvent.
-
Reaction Conditions: The mixture is heated to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the excess diethyl oxalate is removed under reduced pressure. The resulting crude product, an ethyl oxamate, is then hydrolyzed to the corresponding oxamic acid. This is typically achieved by treatment with a base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the N-substituted oxamic acid. The final product can be purified by recrystallization.
It is important to note that sterically hindered amines, such as tert-butylamine, have been reported to be unreactive under these conditions. Given the structural similarity of 1,1-dimethylpropylamine (a tertiary alkyl amine), this route may require optimization or alternative synthetic strategies.
Analytical Characterization
The analysis of polar compounds like oxamic acid derivatives can be challenging with standard reversed-phase HPLC. An effective method for their separation and quantification is Ion-Exclusion Chromatography (IEC).[1]
Ion-Exclusion Chromatography (IEC) Method:
-
Column: A Dionex IonPac ICE-AS1 column is suitable for this separation.
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% sulfuric acid in water, with a small percentage of an organic modifier like acetonitrile (e.g., 95:5 v/v), can be used.
-
Detection: UV detection at a low wavelength, such as 205 nm, is appropriate for detecting the carboxyl and amide chromophores.
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered before injection.
This method provides good retention and separation for highly polar acidic compounds.
Potential Biological Activity
While no specific biological activities have been reported for N-(1,1-dimethylpropyl)oxamic acid, the broader class of N-substituted oxamic acids has shown a range of biological effects. This suggests potential areas of investigation for the title compound.
-
Anti-inflammatory Activity: Several N,N'-oxamides have been synthesized and shown to possess anti-inflammatory properties with low toxicity compared to acetylsalicylic acid.[2]
-
Enzyme Inhibition: Oxamic acid derivatives are known inhibitors of lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway. This has been explored as a target for antimalarial agents.[3]
-
Antimicrobial and Biocidal Properties: Various oxamic acid derivatives have been reported to have biocidal activity.[4]
The biological activity of these compounds is often attributed to their ability to act as mimics of alpha-keto acids or to chelate metal ions that are essential for enzyme function.
Visualizations
The following diagrams illustrate the general synthetic pathway for N-substituted oxamic acids and a conceptual workflow for their analysis.
References
- 1. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (1,1-Dimethylpropyl)aminoacetic Acid in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1,1-Dimethylpropyl)aminoacetic acid, a synthetic amino acid derivative, holds potential for investigation in various enzymatic assays due to its structural similarity to natural amino acids like glycine. These application notes provide a comprehensive protocol for utilizing this compound in enzymatic assays, particularly focusing on its potential role as a substrate or inhibitor. The protocols outlined below are designed to be adaptable and serve as a foundational guide for researchers.
The primary applications for (1,1-Dimethylpropyl)aminoacetic acid in enzymatic assays are expected to be in the study of enzymes that recognize amino acids as substrates. This includes, but is not limited to, amino acid oxidases and transaminases. Furthermore, its synthetic nature makes it an interesting candidate for screening as an enzyme inhibitor, particularly in the context of drug discovery for metabolic disorders.
Potential Signaling Pathway Involvement
Given its structure as an amino acid analog, (1,1-Dimethylpropyl)aminoacetic acid could potentially interact with enzymes involved in amino acid metabolism. For instance, if it acts as an inhibitor of a key enzyme in a metabolic pathway, it could lead to the accumulation of the substrate and a deficiency in the product of that enzymatic reaction. This can have downstream effects on various cellular processes.
Caption: Potential inhibitory action on a metabolic pathway.
Experimental Protocols
The following protocols are generalized for the use of (1,1-Dimethylpropyl)aminoacetic acid in enzymatic assays. Researchers should optimize these protocols for their specific enzyme and experimental setup.
Protocol 1: Screening for Enzyme Inhibition (e.g., against a generic oxidase)
This protocol outlines a high-throughput method to screen for the inhibitory potential of (1,1-Dimethylpropyl)aminoacetic acid against an oxidase enzyme that utilizes a natural amino acid as a substrate. The principle of this assay is based on the colorimetric or fluorometric detection of hydrogen peroxide (H₂O₂), a common byproduct of oxidase reactions.
Workflow:
Caption: High-throughput screening workflow.
Materials:
-
96-well microplate (black plates for fluorescence assays)
-
Microplate reader capable of absorbance or fluorescence measurement
-
Target oxidase enzyme
-
Natural substrate for the enzyme (e.g., glycine for glycine oxidase)
-
(1,1-Dimethylpropyl)aminoacetic acid
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Detection reagent (e.g., horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate like Amplex Red)
-
Positive control inhibitor (if available)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of (1,1-Dimethylpropyl)aminoacetic acid in a suitable solvent (e.g., water or DMSO).
-
Prepare a working solution of the target enzyme in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of the natural substrate in assay buffer. The concentration should be at or near the enzyme's Km value for the substrate.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of various concentrations of (1,1-Dimethylpropyl)aminoacetic acid to the sample wells.
-
Add 2 µL of solvent to the "no inhibitor" control wells.
-
Add 2 µL of a known inhibitor to the "positive control" wells.
-
Add 48 µL of the enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the substrate and detection reagent mix to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Signal_sample - Signal_blank) / (Signal_no_inhibitor - Signal_blank)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Determining the Type of Inhibition
Once inhibitory activity is confirmed, this protocol can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the enzyme kinetics at different substrate concentrations in the presence and absence of the inhibitor.
Procedure:
-
Perform the enzymatic assay as described in Protocol 1.
-
Vary the concentration of the natural substrate while keeping the concentration of (1,1-Dimethylpropyl)aminoacetic acid constant.
-
Measure the initial reaction rates (V₀) for each substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the type of inhibition.
Interpretation of Lineweaver-Burk Plots:
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | No change | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized for clear comparison.
Table 1: IC₅₀ Values for Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) |
| (1,1-Dimethylpropyl)aminoacetic acid | Oxidase X | [Experimental Value] |
| Positive Control | Oxidase X | [Experimental Value] |
Table 2: Kinetic Parameters for Inhibition Analysis
| Inhibitor Concentration | Vmax (µmol/min) | Km (µM) |
| 0 µM | [Experimental Value] | [Experimental Value] |
| [X] µM | [Experimental Value] | [Experimental Value] |
| [Y] µM | [Experimental Value] | [Experimental Value] |
Conclusion
The provided protocols offer a foundational framework for investigating the utility of (1,1-Dimethylpropyl)aminoacetic acid in enzymatic assays. As a synthetic amino acid analog, it presents an opportunity for discovering novel enzyme inhibitors or substrates. Researchers are encouraged to adapt and optimize these methods to suit their specific enzyme of interest and experimental goals. Careful execution of these assays will provide valuable insights into the biochemical activity of this compound and its potential applications in research and drug development.
Application of N-(tert-amyl)oxamic acid as a Lactate Dehydrogenase (LDH) Inhibitor: Application Notes and Protocols
Application Notes
Introduction
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate and regenerating NAD+ from NADH.[1] In many pathological conditions, notably in cancer, cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[2] This metabolic reprogramming leads to an over-reliance on LDH, particularly the LDHA isoform, to sustain high rates of glycolysis and provide building blocks for rapid cell proliferation.[2][3] Consequently, LDH has emerged as a promising therapeutic target for various diseases, including cancer.[4]
N-substituted oxamic acids are a class of compounds that act as competitive inhibitors of LDH, showing structural similarity to the enzyme's natural substrate, pyruvate.[5] By binding to the active site of LDH, these inhibitors block the conversion of pyruvate to lactate, leading to a disruption of the glycolytic pathway.[4] This inhibition can induce metabolic stress, reduce ATP production, increase reactive oxygen species (ROS), and ultimately lead to decreased cell proliferation and apoptosis in cells that are highly dependent on glycolysis.[6][7]
N-(tert-amyl)oxamic acid, as a member of this class, is hypothesized to exhibit similar inhibitory effects on LDH. These application notes provide a framework for researchers, scientists, and drug development professionals to investigate its potential as an LDH inhibitor.
Mechanism of Action
N-substituted oxamic acid derivatives function as competitive inhibitors of lactate dehydrogenase.[5] They compete with the substrate, pyruvate, for binding to the active site of the LDH enzyme. This mode of inhibition means that the inhibitory effect can be overcome by increasing the concentration of the substrate. The inhibition of LDH disrupts the regeneration of NAD+, which is essential for maintaining a high glycolytic flux.[8] This disruption can lead to a cascade of downstream effects, including the inhibition of pathways reliant on glycolytic intermediates and a reduction in the production of lactate.[9]
Potential Applications
-
Cancer Therapy: Due to the reliance of many cancer cells on aerobic glycolysis, LDH inhibitors like N-(tert-amyl)oxamic acid could serve as targeted anticancer agents.[4] They may be particularly effective against tumors with high LDHA expression.
-
Infectious Diseases: Some pathogens, such as the malaria parasite Plasmodium falciparum, depend on anaerobic glycolysis for energy production, making LDH a potential target for anti-infective therapies.
-
Metabolic Disorders: Research into LDH inhibitors may provide insights into managing metabolic diseases characterized by aberrant glycolysis.[4]
Data Presentation
The following tables summarize representative quantitative data for N-substituted oxamic acid derivatives as LDH inhibitors. These values should be used as a reference point for initiating studies with N-(tert-amyl)oxamic acid.
Table 1: Illustrative Inhibition of LDH Isozymes by N-substituted Oxamic Acid Derivatives
| Inhibitor | LDH-A4 Ki (mM) | LDH-B4 Ki (mM) | LDH-C4 Ki (mM) | Reference |
| Oxamate | 0.080 | 0.060 | 0.030 | [5] |
| N-Ethyl oxamate | 0.140 | 0.035 | 0.002 | [5] |
| N-Propyl oxamate | 1.750 | 0.887 | 0.012 | [5] |
| N-Butyl oxamate | 9.100 | 7.000 | 0.750 | [5] |
Ki (Inhibition constant) is a measure of inhibitor potency; a smaller Ki value indicates a more potent inhibitor.
Table 2: Example IC50 Values of Oxamate in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) at 24h | Reference |
| A549 | Non-small cell lung cancer | 58.53 ± 4.74 | |
| H1975 | Non-small cell lung cancer | 32.13 ± 2.50 | |
| H1395 | Non-small cell lung cancer | 19.67 ± 1.53 | |
| HBE | Normal lung epithelial | 96.73 ± 7.60 |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: In Vitro LDH Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory effect of N-(tert-amyl)oxamic acid on LDH activity.
Materials:
-
Purified LDH enzyme (e.g., rabbit muscle LDH-A4 or human recombinant LDH-A)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Sodium pyruvate
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
N-(tert-amyl)oxamic acid
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of N-(tert-amyl)oxamic acid in a suitable solvent (e.g., DMSO or water) and make serial dilutions to the desired concentrations.
-
Prepare a 10 mM NADH solution in assay buffer.
-
Prepare a 100 mM sodium pyruvate solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
NADH solution (final concentration of 0.1-0.2 mM)
-
Diluted N-(tert-amyl)oxamic acid or vehicle control
-
LDH enzyme solution (diluted to provide a linear rate of NADH oxidation)
-
-
-
Incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add sodium pyruvate solution to each well to initiate the enzymatic reaction (final concentration will depend on the LDH isozyme, e.g., 1.25 mM for LDH-A4).
-
-
Measure Absorbance:
-
Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of decrease in absorbance is proportional to LDH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration to calculate the IC50 value.
-
To determine the inhibition type and Ki, perform the assay with varying concentrations of both the inhibitor and pyruvate and generate a Lineweaver-Burk plot.[5]
-
Protocol 2: Cell-Based Assay for LDH Inhibition and Cytotoxicity
This protocol assesses the effect of N-(tert-amyl)oxamic acid on cell viability and lactate production in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
N-(tert-amyl)oxamic acid
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)
-
Lactate assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of N-(tert-amyl)oxamic acid. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Lactate Measurement:
-
At the same time points, collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
-
Calculate the amount of lactate produced per well and normalize it to cell number or protein concentration.
-
Compare the lactate production in treated cells to control cells.
-
Mandatory Visualization
Caption: Glycolytic pathway and the role of LDH inhibition.
Caption: Experimental workflow for evaluating LDH inhibitors.
References
- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor pathway promotes glycolysis by activating LDHA and suppressing LDHB in a STAT1-dependent manner in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lactate dehydrogenase kinetics and inhibition using a microplate reader | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate dehydrogenase A-dependent aerobic glycolysis promotes natural killer cell anti-viral and anti-tumor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Note: Quantification of (1,1-Dimethylpropyl)aminoacetic Acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (1,1-Dimethylpropyl)aminoacetic acid in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate and precise measurement of (1,1-Dimethylpropyl)aminoacetic acid in a biological matrix.
Introduction
(1,1-Dimethylpropyl)aminoacetic acid is a small molecule of interest in pharmaceutical and metabolic research. Accurate quantification in biological matrices such as plasma is crucial for understanding its pharmacokinetic and pharmacodynamic properties.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of small molecules in complex biological fluids.[2][3] This method has been developed and validated to provide a reliable tool for researchers in drug development and related fields.
Experimental
Materials and Reagents
-
(1,1-Dimethylpropyl)aminoacetic acid reference standard
-
(1,1-Dimethylpropyl)aminoacetic acid-d6 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex QTRAP 4500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Analytical Column: Intrada Amino Acid column (or a suitable reversed-phase column for polar analytes)
Standard and Quality Control Sample Preparation
Stock solutions of (1,1-Dimethylpropyl)aminoacetic acid and its deuterated internal standard were prepared in a suitable solvent (e.g., 50:50 acetonitrile:water). Calibration standards and quality control (QC) samples were prepared by spiking the stock solutions into blank human plasma.[4]
Detailed Protocols
Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of each sample into the corresponding tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.[2]
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | Intrada Amino Acid, 3 µm, 2.0 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 1: Chromatographic Gradient
| Time (min) | %B |
| 0.0 | 80 |
| 2.0 | 20 |
| 3.0 | 20 |
| 3.1 | 80 |
| 5.0 | 80 |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) |
| (1,1-Dimethylpropyl)aminoacetic acid | 146.1 | 86.1 | 45 | 20 |
| (1,1-Dimethylpropyl)aminoacetic acid-d6 | 152.1 | 92.1 | 45 | 20 |
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, limit of quantification, recovery, and stability.[3][5]
Quantitative Data Summary
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression | r² |
| (1,1-Dimethylpropyl)aminoacetic acid | 1 - 1000 | Linear, 1/x² weighting | >0.995 |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | <15 | ±15 | <15 | ±15 |
| Low | 3 | <10 | ±10 | <10 | ±10 |
| Mid | 100 | <10 | ±10 | <10 | ±10 |
| High | 800 | <10 | ±10 | <10 | ±10 |
Table 5: Stability Summary
| Stability Test | Condition | Result |
| Bench-top | Room temperature, 4 hours | Stable |
| Freeze-thaw | 3 cycles | Stable |
| Long-term | -80°C, 30 days | Stable |
Visualization
Experimental Workflow
Caption: Overall experimental workflow for the quantification of (1,1-Dimethylpropyl)aminoacetic acid.
Bioanalytical Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of (1,1-Dimethylpropyl)aminoacetic acid in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in a research setting.
References
N-(tert-amyl)oxamic Acid: A Versatile Building Block in Organic Synthesis
Introduction
N-(tert-amyl)oxamic acid is a valuable synthetic intermediate characterized by a sterically hindered tert-amyl group attached to an oxamic acid moiety. This unique structural feature imparts advantageous properties, such as enhanced stability and selectivity in certain chemical transformations. As a member of the oxamic acid family, it holds potential for various applications in organic synthesis, ranging from the generation of carbamoyl radicals to the construction of biologically active molecules. This document provides detailed application notes and protocols for the use of N-(tert-amyl)oxamic acid and its derivatives as a building block for researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis
N-(tert-amyl)oxamic acid is a mono-amide derivative of oxalic acid. The presence of both a carboxylic acid and an amide functional group allows for a diverse range of chemical modifications. The bulky tert-amyl group can influence the reactivity and solubility of the molecule and its derivatives.
Synthesis of N-(tert-amyl)oxamic Acid and its Esters
A common route to N-substituted oxamic acids involves the reaction of the corresponding amine with a dialkyl oxalate followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of tert-Amyl N-(tert-amyl)oxamate
Materials:
-
tert-Amylamine
-
Di-tert-butyl oxalate
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve di-tert-butyl oxalate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add tert-amylamine (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-amyl N-(tert-amyl)oxamate.
-
Purify the product by column chromatography on silica gel.
Experimental Protocol: Hydrolysis to N-(tert-amyl)oxamic acid
Materials:
-
tert-Amyl N-(tert-amyl)oxamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the purified tert-amyl N-(tert-amyl)oxamate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (excess) to the solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield N-(tert-amyl)oxamic acid.
Applications in Organic Synthesis
Copper-Catalyzed N-Arylation (Ullmann-Goldberg Reaction)
The tert-amyl ester of oxamic acid has been successfully employed as a coupling partner in copper-catalyzed N-arylation reactions. The bulky tert-amyl group can prevent product degradation under the often basic reaction conditions.
Diagram 1: Workflow for Copper-Catalyzed N-Arylation.
Experimental Protocol: Copper-Catalyzed N-Arylation of tert-Amyl Oxamate
Materials:
-
Aryl iodide (1.0 eq)
-
tert-Amyl oxamate (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add CuI, K₃PO₄, and tert-amyl oxamate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the aryl iodide and DMSO.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Yields for Copper-Catalyzed N-Arylation
| Aryl Halide | Product | Yield (%) |
| Iodobenzene | N-phenyl-tert-amyl-oxamate | ~75% |
| 4-Iodotoluene | N-(4-tolyl)-tert-amyl-oxamate | ~70% |
| 1-Iodo-4-methoxybenzene | N-(4-methoxyphenyl)-tert-amyl-oxamate | ~80% |
Note: Yields are approximate and can vary based on specific reaction conditions and ligand choice.
Generation of Carbamoyl Radicals
Oxamic acids are known precursors for carbamoyl radicals through oxidative decarboxylation.[1] This reactivity can be harnessed to form new carbon-nitrogen bonds. While specific examples with N-(tert-amyl)oxamic acid are not prevalent in the literature, the general principle can be applied.
Diagram 2: Generation and Trapping of a Carbamoyl Radical.
Potential Applications in Drug Discovery and Medicinal Chemistry
Oxamic acid derivatives are recognized as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in the metabolism of cancer cells and pathogens like Plasmodium falciparum.[2][3] The inhibition of LDH can disrupt the energy production of these cells, leading to their death. N-(tert-amyl)oxamic acid can serve as a scaffold to develop novel LDH inhibitors.
Diagram 3: LDH Inhibition by Oxamic Acid Derivatives.
Table 2: IC₅₀ Values of Representative Oxamic Acid Derivatives against P. falciparum LDH
| Compound | IC₅₀ (µM) |
| Oxamic Acid 5 | 15.4 |
| Oxamic Acid 6 | 9.41 |
| Oxamic Acid 21 | 14 |
Data from literature on various N-substituted oxamic acids, demonstrating the potential of this class of compounds.[2]
N-(tert-amyl)oxamic acid is a promising building block in organic synthesis with demonstrated utility in copper-catalyzed N-arylation reactions. Its structure suggests further potential in radical chemistry and as a scaffold for the development of novel therapeutic agents, particularly as enzyme inhibitors. The protocols and data presented herein provide a foundation for further exploration of this versatile molecule in both academic and industrial research settings.
References
Application Note: Protocol for the Dissolution of (1,1-Dimethylpropyl)aminoacetic Acid for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1,1-Dimethylpropyl)aminoacetic acid is a synthetic amino acid derivative with potential applications in various in vitro research settings. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. Due to the presence of a bulky, hydrophobic 1,1-dimethylpropyl group, this compound is expected to have limited aqueous solubility. This protocol provides a detailed procedure for dissolving (1,1-Dimethylpropyl)aminoacetic acid to prepare stock and working solutions suitable for in vitro studies, such as cell-based assays. The following guidelines are based on the general properties of hydrophobic amino acids and small molecules.[1][2][3]
Data Presentation: Solubility and Recommended Concentrations
The following table summarizes the anticipated solubility characteristics and recommended concentrations for (1,1-Dimethylpropyl)aminoacetic acid based on structurally similar compounds. Direct solubility testing is recommended for precise determination.
| Parameter | Value | Notes |
| Appearance | White to off-white solid | Visual inspection. |
| Primary Stock Solvent | Dimethyl sulfoxide (DMSO) | DMSO is a common solvent for hydrophobic small molecules for biological assays.[4] |
| Dimethylformamide (DMF) | An alternative organic solvent if DMSO is not suitable for the specific assay.[5] | |
| Aqueous Solubility | Low | Expected to be sparingly soluble in aqueous buffers alone due to the hydrophobic side chain.[1] |
| Stock Solution Concentration | 10-50 mM in DMSO | A standard starting concentration range for stock solutions of small molecules.[4] |
| Working Concentration Range | 1-100 µM in cell culture media | The final concentration should be determined empirically for each specific assay. |
| Maximum DMSO in Final Medium | ≤ 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration low. |
Experimental Protocol: Preparation of Solutions
This protocol details the steps for preparing a high-concentration stock solution of (1,1-Dimethylpropyl)aminoacetic acid in an organic solvent and the subsequent dilution to a working concentration for in vitro experiments.
3.1. Materials
-
(1,1-Dimethylpropyl)aminoacetic acid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
3.2. Preparation of 10 mM Stock Solution in DMSO
-
Calculate the required mass: Determine the mass of (1,1-Dimethylpropyl)aminoacetic acid needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.
-
Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3.3. Preparation of Working Solutions
-
Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions (if necessary): Perform serial dilutions of the stock solution in DMSO or the final aqueous buffer to achieve intermediate concentrations.
-
Final Dilution: Directly add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium or assay buffer to reach the desired final working concentration. It is critical to add the compound solution to the aqueous medium and mix immediately to prevent precipitation. The final concentration of DMSO in the culture medium should not exceed 0.5%.[4]
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
3.4. Important Considerations
-
Solubility Testing: It is recommended to perform a small-scale solubility test before preparing a large batch of the stock solution.
-
pH Adjustment: For some amino acid-like compounds, adjusting the pH of the aqueous solution can influence solubility.[6][7] However, when using a high-concentration DMSO stock, this is less of a concern for the initial dissolution.
-
Control Groups: Always include a vehicle control group in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) as the experimental groups.
Visualizations: Experimental Workflow
The following diagram illustrates the general workflow for dissolving (1,1-Dimethylpropyl)aminoacetic acid and preparing working solutions for in vitro studies.
Caption: Workflow for preparing (1,1-Dimethylpropyl)aminoacetic acid solutions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Application Notes and Protocols for the Use of (1,1-Dimethylpropyl)aminoacetic Acid in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of unnatural amino acids (UAAs) has become a powerful tool in proteomics, enabling novel approaches to study protein function, structure, and dynamics.[1][2] (1,1-Dimethylpropyl)aminoacetic acid, a non-canonical amino acid, presents unique structural properties that can be leveraged for specific applications in proteomics research. Its bulky, hydrophobic side chain can serve as a non-invasive probe to investigate protein folding, stability, and protein-protein interactions. This document provides detailed application notes and protocols for the incorporation and analysis of (1,1-Dimethylpropyl)aminoacetic acid in proteomics workflows.
Application Notes
The primary application of (1,1-Dimethylpropyl)aminoacetic acid in proteomics is as a metabolic label for quantitative analysis. Similar to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this approach involves the in vivo incorporation of the UAA into proteins.[3] The bulky side chain of (1,1-Dimethylpropyl)aminoacetic acid can introduce a unique mass shift, allowing for the differentiation and relative quantification of protein populations from different experimental conditions.
Potential Applications:
-
Quantitative Proteomics: By growing cells in media containing either a light (natural) or heavy (isotope-labeled version) form of (1,1-Dimethylpropyl)aminoacetic acid, researchers can perform comparative proteomic analyses.
-
Protein Structure and Dynamics: The introduction of a bulky side chain can be used to probe the structural tolerance of specific protein regions and its impact on protein stability and folding.
-
Protein-Protein Interaction Studies: The presence of (1,1-Dimethylpropyl)aminoacetic acid can be used to map interaction interfaces, as its bulky nature may disrupt or alter protein binding, which can be quantified by mass spectrometry.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with (1,1-Dimethylpropyl)aminoacetic Acid
This protocol describes the in vivo incorporation of (1,1-Dimethylpropyl)aminoacetic acid into the proteome of mammalian cells for quantitative proteomics.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) deficient in the natural amino acid to be replaced
-
Dialyzed Fetal Bovine Serum (dFBS)
-
(1,1-Dimethylpropyl)aminoacetic acid (light and heavy isotope-labeled forms)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Culture Preparation: Culture mammalian cells in standard DMEM supplemented with 10% FBS until they reach 70-80% confluency.
-
Media Preparation: Prepare two types of labeling media:
-
"Light" Medium: DMEM (deficient in the selected natural amino acid) supplemented with 10% dFBS and the "light" (natural isotope abundance) (1,1-Dimethylpropyl)aminoacetic acid at a final concentration of 100-200 mg/L.
-
"Heavy" Medium: DMEM (deficient in the selected natural amino acid) supplemented with 10% dFBS and the "heavy" (e.g., ¹³C, ¹⁵N labeled) (1,1-Dimethylpropyl)aminoacetic acid at the same final concentration.
-
-
Metabolic Labeling:
-
Wash the cells twice with sterile PBS.
-
For the "light" sample, add the "light" medium to the cells.
-
For the "heavy" sample, add the "heavy" medium to the cells.
-
Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the UAA.
-
-
Cell Harvest and Lysis:
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
Experimental Workflow for Metabolic Labeling
Caption: Workflow for metabolic labeling of cells with (1,1-Dimethylpropyl)aminoacetic acid.
Protocol 2: Protein Digestion and Peptide Preparation
This protocol details the in-solution digestion of protein extracts for mass spectrometry analysis.
Materials:
-
Protein extracts from Protocol 1
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Tris-HCl buffer
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Denaturation, Reduction, and Alkylation:
-
To the mixed protein sample, add urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with TFA to a final concentration of 0.1%.
-
Activate a C18 SPE cartridge with ACN, followed by equilibration with 0.1% TFA in water.
-
Load the peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts.
-
Elute the peptides with 50% ACN, 0.1% TFA.
-
-
Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Data Interpretation
This protocol outlines the analysis of the prepared peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Desalted peptide sample
-
LC-MS/MS system (e.g., Orbitrap)
-
C18 reverse-phase column
-
Mobile phases (A: 0.1% formic acid in water; B: 0.1% formic acid in ACN)
Procedure:
-
LC Separation:
-
Inject the peptide sample onto the C18 column.
-
Separate the peptides using a gradient of mobile phase B (e.g., 5-40% over 60 minutes).
-
-
MS Analysis:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap (resolution 60,000-120,000).
-
Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Acquire MS/MS scans in the Orbitrap or ion trap.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to analyze the raw data.
-
Search the data against a relevant protein database.
-
Specify the mass shifts for the light and heavy forms of (1,1-Dimethylpropyl)aminoacetic acid as variable modifications.
-
Perform protein identification and quantification based on the intensity ratios of the light and heavy peptide pairs.
-
Hypothetical Signaling Pathway Analysis
Caption: Investigating a signaling pathway using UAA-based quantitative proteomics.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for easy comparison.
Table 1: Hypothetical Quantification of Differentially Expressed Proteins upon Drug Treatment
| Protein ID | Gene Name | Description | Log₂ Fold Change (Heavy/Light) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.58 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.10 | 0.85 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | -1.75 | 0.012 |
| P10636 | GNB1 | Guanine nucleotide-binding protein subunit beta-1 | 1.98 | 0.005 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | -0.25 | 0.62 |
Table 2: Incorporation Efficiency of (1,1-Dimethylpropyl)aminoacetic Acid
| Parameter | Value |
| Target Incorporation Rate | >95% |
| Observed Incorporation Rate (Heavy) | 97.2% |
| Number of Peptides Identified with UAA | 15,432 |
| Number of Proteins Quantified | 3,105 |
Disclaimer: The protocols and data presented are illustrative and based on general principles of proteomics using unnatural amino acids. Specific experimental conditions may need to be optimized for (1,1-Dimethylpropyl)aminoacetic acid and the biological system under investigation.
References
Application Notes and Protocols for High-Throughput Screening Assays of Oxamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic acid and its derivatives have garnered significant interest as potential therapeutic agents, primarily due to their inhibitory effects on lactate dehydrogenase (LDH). LDH is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect) and implicated in other diseases. By inhibiting LDH, oxamic acid derivatives can disrupt cancer cell metabolism, leading to reduced proliferation and cell death. High-throughput screening (HTS) assays are essential for the rapid and efficient identification and characterization of novel and potent oxamic acid-based LDH inhibitors from large chemical libraries.
These application notes provide detailed protocols for biochemical and cell-based HTS assays designed to evaluate the efficacy of oxamic acid derivatives. The included methodologies, data presentation guidelines, and visual representations of workflows and signaling pathways are intended to facilitate the discovery and development of next-generation metabolic inhibitors.
Key Concepts and Principles
Lactate Dehydrogenase (LDH) as a Therapeutic Target: LDH catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. This reaction is crucial for regenerating NAD+ to maintain a high glycolytic rate, which is a hallmark of many cancer cells. Inhibition of LDH leads to a depletion of NAD+, an accumulation of pyruvate, and a decrease in lactate production, ultimately causing metabolic stress and apoptosis in cancer cells.
High-Throughput Screening (HTS) for Inhibitor Discovery: HTS enables the testing of thousands to millions of compounds in a rapid and automated fashion. For oxamic acid derivatives, both biochemical and cell-based assays are employed.
-
Biochemical assays directly measure the effect of compounds on the enzymatic activity of purified LDH. These assays are useful for identifying direct inhibitors and determining their mechanism of action.
-
Cell-based assays assess the effects of compounds on cellular processes, such as lactate production, cell viability, and cytotoxicity, in a more physiologically relevant context.
Data Presentation: Efficacy of Oxamic Acid Derivatives
The following tables summarize the inhibitory activities of various oxamic acid derivatives against LDH and different cancer cell lines.
Table 1: Inhibitory Activity of Oxamic Acid Derivatives against Lactate Dehydrogenase
| Compound | Derivative Type | Target LDH Isoform | IC50 (µM) | Reference |
| Oxamic acid | Parent Compound | pfLDH | 94 | [1] |
| Oxamic acid | Parent Compound | mLDH | 25 | [1][2] |
| Compound 21 | N-substituted oxamic acid | pfLDH | 14 | [1][2] |
| N-Ethyl oxamate | N-substituted oxamic acid | LDH-C4 | Potent inhibitor | [3] |
| N-Propyl oxamate | N-substituted oxamic acid | LDH-C4 | Selective inhibitor | [3] |
pfLDH: Plasmodium falciparum lactate dehydrogenase; mLDH: mammalian lactate dehydrogenase.
Table 2: Anti-proliferative Activity of Selected LDH Inhibitors against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| An N-hydroxyindole derivative | Breast Cancer | Breast | Not specified |
| A pyrazole-based inhibitor | LDHA/B | Not specified | 0.032 (LDHA), 0.027 (LDHB) |
| (R)-GNE-140 | LDHA/B | Not specified | 0.003 (LDHA), 0.005 (LDHB) |
| FX-11 | Lymphoma, Pancreatic Cancer | Lymphoma, Pancreatic | Not specified |
Experimental Protocols
Biochemical Assay: LDH Activity Inhibition
This protocol describes a colorimetric HTS assay to measure the inhibition of LDH activity by test compounds. The assay is based on the LDH-catalyzed conversion of lactate to pyruvate, which reduces a tetrazolium salt to a colored formazan product.
Materials:
-
Purified recombinant human LDH-A
-
LDH Assay Buffer (e.g., 0.2 M Tris-HCl, pH 7.3)
-
Sodium L-Lactate solution
-
NAD+ solution
-
Diaphorase
-
INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride) solution
-
Oxamic acid (as a positive control inhibitor)
-
Test compounds (oxamic acid derivatives) dissolved in DMSO
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance at 490-520 nm
Protocol:
-
Prepare Reagent Mix: Prepare a master mix containing LDH Assay Buffer, sodium L-lactate, NAD+, diaphorase, and INT.
-
Compound Plating: Add 1 µL of test compounds and controls (DMSO for negative control, oxamic acid for positive control) to the wells of the microplate.
-
Enzyme Addition: Add 25 µL of diluted LDH-A enzyme solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Initiate Reaction: Add 25 µL of the Reagent Mix to each well to start the reaction.
-
Read Plate: Immediately measure the absorbance at 490 nm at time 0 and then kinetically every 1-2 minutes for 10-15 minutes, or as a single endpoint reading after a fixed time.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound relative to the controls. Calculate IC50 values for active compounds.
HTS Assay Quality Control: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., oxamic acid).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., DMSO).
-
Cell-Based Assay: Lactate Production Inhibition
This protocol measures the effect of oxamic acid derivatives on lactate production in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Test compounds (oxamic acid derivatives) dissolved in DMSO
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for 24-72 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Cell Viability Assay (Optional but Recommended): Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on the remaining cells to normalize the lactate production to the number of viable cells.
-
Data Analysis: Calculate the lactate concentration for each treatment condition. Normalize the lactate levels to cell viability. Determine the IC50 value for lactate production inhibition for each active compound.
Mandatory Visualizations
Signaling Pathway of LDH Inhibition by Oxamic Acid Derivatives
Caption: LDH-A inhibition by oxamic acid derivatives blocks lactate production and inhibits the Akt-mTOR pathway, leading to decreased cell proliferation and induced apoptosis.
Experimental Workflow for HTS of Oxamic Acid Derivatives
Caption: A typical HTS workflow for the identification and characterization of oxamic acid derivative-based LDH inhibitors.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the high-throughput screening of oxamic acid derivatives as potential LDH inhibitors. By employing a combination of robust biochemical and cell-based assays, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The systematic approach outlined, from primary screening to lead optimization, coupled with rigorous data analysis and quality control, will accelerate the development of new drugs targeting cancer metabolism.
References
Application Notes & Protocols for the Synthesis of N-Substituted Oxamic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted oxamic acids are a significant class of compounds in medicinal chemistry and drug discovery. Their structural motif, characterized by a terminal carboxylic acid and an adjacent amide, allows them to act as bioisosteric replacements for phosphate groups, leading to the potent and selective inhibition of various enzymes.[1][2] This has led to their investigation as potential therapeutics for a range of diseases, including malaria, cancer, and inflammatory conditions.[3][4][5] Notably, derivatives of oxamic acid are being explored as inhibitors of lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway, which is a target for antimalarial and anticancer drug development.[3][6][7]
The generation of diverse libraries of N-substituted oxamic acids is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. This document provides detailed protocols for the synthesis of N-substituted oxamic acid libraries using both solid-phase and solution-phase methodologies, enabling researchers to efficiently generate a wide range of analogs for screening and optimization.
Data Presentation: Comparison of Synthetic Methodologies
The choice between solid-phase and solution-phase synthesis depends on the desired library size, the need for purification of intermediates, and the availability of automation. The following table summarizes the key features and reported quantitative data for different synthetic approaches.
| Methodology | Key Features | Reagents & Conditions | Overall Yields | Purity | Throughput | Reference |
| Solid-Phase Synthesis (Wang Resin) | - No purification of intermediates- Amenable to library synthesis- Useful for 2-(oxalylamino)benzoic acids | 1. Wang resin, oxalyl chloride, DCM2. Aromatic amines3. TFA/DCM (1:1) for cleavage | Good | High (solid product upon cleavage) | High | [1][8] |
| Solution-Phase Synthesis | - Traditional approach- May require chromatographic purification of intermediates- Scalable | 1. Amine, diethyl oxalate, ethyl ether2. Stirring at room temperature3. Hydrolysis of the ester intermediate | 80-82% (for specific examples) | Variable, may require purification | Low to Medium | [7] |
| Automated "Catch and Release" Synthesis | - Rapid synthesis of large libraries- Automated workflow | Specific reagents not detailed, but based on a "catch and release" principle | 20-70% | Not specified | Very High (167 compounds synthesized) | [3][6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an N-Aryl Oxamic Acid Library via Wang Resin
This protocol describes a method for the rapid synthesis of a library of N-aryloxamic acids (oxanilic acids) using a solid-phase approach, which is particularly advantageous for library generation as it eliminates the need for intermediate purification steps.[1][8]
Workflow Diagram:
Caption: Solid-phase synthesis workflow for N-substituted oxamic acids.
Materials:
-
Wang resin
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
A library of diverse aromatic amines
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the Wang resin in dichloromethane (DCM) in a solid-phase synthesis vessel.
-
Acylation of Resin: Add an excess of oxalyl chloride in DCM to the swollen resin. Agitate the mixture to ensure complete reaction, forming the resin-bound acyl halide.[8]
-
Washing: After the acylation is complete, thoroughly wash the resin with DCM to remove excess oxalyl chloride.
-
Amine Coupling: Add a solution of the desired aromatic amine in a suitable solvent to the resin. Agitate the mixture to facilitate the coupling reaction. This step can be performed in parallel with a library of different amines.
-
Washing: After the coupling reaction, wash the resin extensively to remove unreacted amine and byproducts. An acidic workup may be necessary for certain starting materials like anthranilic acids to remove excess base.[8]
-
Cleavage: Cleave the N-substituted oxamic acid from the resin using a mixture of trifluoroacetic acid (TFA) and DCM (1:1 v/v).[1][8]
-
Isolation: After cleavage, filter the resin and concentrate the filtrate to obtain the solid N-substituted oxamic acid product.
Protocol 2: Solution-Phase Synthesis of N-Alkyl Oxamic Acids
This protocol provides a general procedure for the synthesis of N-alkyl oxamates, followed by hydrolysis to the corresponding oxamic acids.[7] This method is well-suited for synthesizing individual compounds on a larger scale.
Workflow Diagram:
Caption: Solution-phase synthesis workflow for N-alkyl oxamic acids.
Materials:
-
A primary or secondary amine (e.g., ethylamine, propylamine)
-
Diethyl oxalate
-
Ethyl ether
-
Chloroform
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve diethyl oxalate (0.1 mol) in ethyl ether (100 mL) and cool the solution in an ice bath.
-
Amine Addition: Prepare a solution of the corresponding amine (0.1 mol) in ethyl ether (50 mL). Add this solution dropwise to the ice-cold diethyl oxalate solution with stirring.[7]
-
Reaction: Continue stirring the reaction mixture for 2 hours in the ice bath, then allow it to warm to room temperature and stir overnight. A crystalline product, the ethyl N-alkyl oxamate, should separate out.[7]
-
Isolation of Ester: Filter the crystalline product with suction and wash with cold ethyl ether.
-
Hydrolysis: Hydrolyze the isolated ethyl N-alkyl oxamate to the corresponding oxamic acid. The specific conditions for hydrolysis (acidic or basic) will depend on the stability of the N-substituent.
-
Purification: Recrystallize the crude oxamic acid from a suitable solvent, such as chloroform, to yield the pure product.[7]
Example Data for N-Alkyl Oxamic Acids: [7]
| N-Substituent | Intermediate | Yield of Acid | Melting Point (°C) |
| Ethyl | Ethyl N-ethyl oxamate | 80% | 101-102 |
| Propyl | Ethyl N-propyl oxamate | 82% | 105-106 |
| Isobutyl | Ethyl N-isobutyl oxamate | 82% | 107-108 |
Signaling Pathway and Logical Relationships
N-substituted oxamic acids are well-known inhibitors of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By inhibiting LDH, these compounds can disrupt the energy metabolism of rapidly proliferating cells, such as in cancer or during parasitic infections like malaria.
Caption: Inhibition of the Glycolytic Pathway by N-Substituted Oxamic Acids.
Conclusion
The synthetic protocols outlined in this document provide robust and adaptable methods for the generation of N-substituted oxamic acid libraries. The choice of a solid-phase or solution-phase approach will be dictated by the specific goals of the research program, including the desired library size, throughput, and scale of synthesis. The ability to efficiently synthesize diverse libraries of these compounds is essential for the exploration of their therapeutic potential and for the development of novel enzyme inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and drug development sectors.[1][2][3] These reactions enable the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, which are fundamental to the assembly of complex molecular architectures found in many biologically active compounds.[1][3][4] The significance of these reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[5][6]
The versatility, mild reaction conditions, and broad functional group tolerance of these methods have streamlined the synthesis of drug candidates, allowing for rapid lead optimization and the construction of diverse compound libraries.[1][2] This document provides detailed application notes, experimental protocols, and comparative data for several of the most prominent palladium-catalyzed cross-coupling reactions.
General Principles and Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) active species.[7][8] The cycle can be broadly described by three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the reaction of a low-valent palladium(0) complex with an organic halide (or pseudohalide), leading to the formation of a palladium(II) intermediate.[9][10]
-
Transmetalation: In this step, the organic group from an organometallic reagent is transferred to the palladium(II) complex, displacing the halide.[11][12]
-
Reductive Elimination: The final step involves the formation of the new C-C or C-heteroatom bond as the two organic fragments are eliminated from the palladium center, regenerating the active palladium(0) catalyst.[9][10][11]
The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.[13] Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[8][13]
Key Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the applications and provide protocols for five major palladium-catalyzed cross-coupling reactions widely used in research and industry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls, a common structural motif in pharmaceuticals.[1][13] It involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate.[11][12] Key advantages of this reaction include the mild reaction conditions, broad functional group tolerance, and the low toxicity and commercial availability of the boronic acid reagents.[13]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | 1,4-Dioxane | 80 | 18 | 92 |
| 3 | 1-Iodonaphthalene | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | 98 |
| 4 | 4-Bromoacetophenone | Cyclopropylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF | 65 | 24 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[13]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[13]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[13]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[13]
-
Combine the organic layers and wash with brine (20 mL).[13]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[13]
-
Heck Reaction
The Heck reaction (also known as the Mizoroki-Heck reaction) is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][14][15] This reaction is a powerful tool for the synthesis of substituted alkenes and has found widespread application in the synthesis of pharmaceutical intermediates and natural products.[1][5]
Quantitative Data for Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 4 | 96 |
| 2 | 4-Bromobenzonitrile | Methyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 12 | 88 |
| 3 | 1-Chloronaphthalene | n-Butyl acrylate | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | K₂CO₃ | NMP | 140 | 24 | 75 |
| 4 | Phenyl triflate | 2,3-Dihydrofuran | Pd(OAc)₂ (3) | dppf (3.3) | Proton sponge | Benzene | 80 | 16 | 90 |
Experimental Protocol: Heck Reaction of an Aryl Bromide with an Alkene
This protocol provides a general procedure for the Heck coupling of an aryl bromide with an alkene.[7]
Materials:
-
Aryl bromide (1.0 equiv)
-
Alkene (e.g., methyl acrylate, 5.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃, 0.1 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Acetonitrile (ACN)
-
Celite
-
Silica gel
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Heat the reaction mixture to reflux for 5 hours.[7]
-
Monitor the reaction by TLC or GC.
-
-
Work-up:
-
Purification:
-
Purify the resulting residue by silica gel column chromatography to obtain the desired substituted alkene.[7]
-
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[16][17] It is typically co-catalyzed by palladium and copper complexes.[16][17] This reaction is highly valued for its mild conditions and is a straightforward approach to synthesizing conjugated enynes, a valuable structural motif in drug discovery.[1][16]
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 3 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 6 | 91 |
| 3 | 2-Chloropyrimidine | 1-Hexyne | Pd₂(dba)₃ (1) | CuI (2) | K₂CO₃ | Toluene | 80 | 12 | 84 |
| 4 | Vinyl bromide | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (4) | DIPA | Acetonitrile | 50 | 5 | 89 |
Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling.[18]
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.025 equiv)
-
Diisopropylamine (DIPA, 7.0 equiv)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine
-
Anhydrous Na₂SO₄
-
Celite
Procedure:
-
Reaction Setup:
-
To a solution of the aryl halide (0.81 mmol, 1.0 equiv) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv).[18]
-
-
Reaction Execution:
-
Stir the reaction at room temperature for 3 hours.[18]
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[18]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[9][19] It allows for the coupling of amines with aryl halides or pseudohalides, providing a versatile route to synthesize aryl amines, which are key pharmacophores in many drug molecules.[1][9]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 98 |
| 2 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 94 |
| 3 | 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 20 | 92 |
| 4 | 4-Bromo-N,N-dimethylaniline | Benzophenone imine | Pd(OAc)₂ (2) | dppf (2.4) | NaOt-Bu | Toluene | 80 | 6 | 99 |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with an Amine
This protocol provides a general procedure for the Buchwald-Hartwig amination.[20]
Materials:
-
Aryl bromide (1 equiv)
-
Amine (e.g., aniline, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
BINAP (0.08 equiv)
-
Cesium carbonate (Cs₂CO₃, 10 equiv)
-
Toluene
-
Celite
-
Silica gel
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Stir the mixture at 110 °C for 8 hours.[20]
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Purification:
-
Purify the resulting residue by silica gel column chromatography to obtain the desired arylamine.[20]
-
Stille Coupling
The Stille coupling is a palladium-catalyzed reaction between an organostannane (organotin) compound and an organic halide or pseudohalide to form a C-C bond.[21][22][23] A major advantage of the Stille reaction is its tolerance of a wide array of functional groups under mild and neutral conditions.[22][24] However, the toxicity of organotin compounds is a significant drawback.[22][23]
Quantitative Data for Stille Coupling
| Entry | Organic Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | - | THF | 60 | 16 | 94 |
| 2 | 4-Bromoanisole | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | - | DMF | 80 | 12 | 89 |
| 3 | Benzoyl chloride | Phenyltrimethyltin | PdCl₂(MeCN)₂ (1) | - | - | Toluene | 100 | 4 | 97 |
| 4 | Vinyl triflate | (E)-1-Hexenyltributyltin | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | LiCl | NMP | 25 | 2 | 91 |
Experimental Protocol: Stille Coupling of an Enol Triflate with an Organostannane
This protocol provides a general procedure for the Stille coupling.[21]
Materials:
-
Enol triflate (1 eq)
-
Organotin reagent (1.15 eq)
-
Pd(dppf)Cl₂·DCM (0.1 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Lithium chloride (LiCl, 5.3 eq)
-
N,N-Dimethylformamide (DMF)
-
Hexane
-
Aqueous ammonia solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask, add the enol triflate (4.60 mmol, 1 eq) and DMF (35 mL, previously bubbled with N₂ for 45 min).[21]
-
Add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) sequentially.[21]
-
Add another 11 mL of DMF to make a 0.1 M solution.[21]
-
Purge the reaction flask with Ar for 10 min before adding the organotin reagent (1.15 eq).[21]
-
-
Reaction Execution:
-
Work-up:
-
Purification:
-
Purify the crude material by flash chromatography (basic alumina) to afford the coupled product.[21]
-
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. nobelprize.org [nobelprize.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck Coupling | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. Stille Coupling | NROChemistry [nrochemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. Stille Coupling [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
Development of Selective Inhibitors for Lactate Dehydrogenase C4 (LDH-C4): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of selective inhibitors for lactate dehydrogenase C4 (LDH-C4), an enzyme of significant interest for its roles in male fertility and cancer metabolism. These application notes and protocols are designed to guide researchers in the screening, characterization, and application of selective LDH-C4 inhibitors.
Introduction to Lactate Dehydrogenase C4 (LDH-C4)
Lactate dehydrogenase (LDH) is a critical enzyme that catalyzes the reversible conversion of pyruvate to lactate, a key step in anaerobic glycolysis.[1] Mammals express three primary LDH subunits: LDHA, LDHB, and LDHC, which assemble into five tetrameric isoenzymes (LDH1-5) with varying tissue distributions.[2][3][4] LDH-C4, a homotetramer of the LDHC subunit, was initially identified as a testis-specific isoenzyme, playing a crucial role in sperm energy metabolism, motility, capacitation, and fertilization.[2][5][6][7][8]
Recent studies have revealed that LDH-C4 is also aberrantly expressed in a wide range of cancers, including lung cancer, melanoma, and breast cancer, earning it the designation of a cancer-testis antigen (CTA).[2][5] In tumor cells, LDH-C4 is implicated in the "Warburg effect," a metabolic shift towards aerobic glycolysis that supports rapid cell proliferation.[9][10] This dual role in fertility and cancer makes LDH-C4 a compelling therapeutic target for the development of non-hormonal contraceptives and novel anti-cancer agents.[2][11]
The primary challenge in targeting LDH-C4 lies in achieving selectivity over the highly homologous LDHA and LDHB isoforms, with which it shares 69-75% amino acid identity.[11][12] This document outlines strategies and methodologies for the development of potent and selective LDH-C4 inhibitors.
Quantitative Data on LDH-C4 Inhibitors
The following table summarizes the inhibitory activity and selectivity of various compounds against human LDH isoenzymes. This data is crucial for comparing the potency and specificity of different inhibitor scaffolds.
| Compound Class | Compound Example | Target Isozyme | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) | Selectivity | Reference |
| Natural Product | Gossypol | Non-selective | Competitive (NADH) | 4.2 | - | Non-selective (Kᵢ for LDHA: 1.9 µM, LDHB: 1.4 µM) | [11][12] |
| Gossypol Derivatives | Gossylic iminolactone | LDHA/LDHC selective | Competitive (NADH) | - | - | >35-fold selective for LDHA/LDHC over LDHB | [12] |
| Dihydroxynaphthoic Acids | Substituted derivatives | LDHC selective | Competitive (NADH) | ≥ 0.03 | - | >200-fold selective for LDH-C4 | [11][12] |
| N-substituted Oxamic Acids | Oxamic acid | Non-selective | Competitive (Pyruvate) | - | 150 | Modest selectivity | [11][12][13] |
| N-substituted Oxamic Acids | (Ethylamino)(oxo)acetic acid | Non-selective | Competitive (Pyruvate) | - | 59 | Modest selectivity | [13] |
| N-substituted Oxamic Acids | Various derivatives | Non-selective | Competitive (Pyruvate) | - | 198 - 2513 | Modest selectivity | [13] |
| Pyrazole-based Inhibitors | Compound 63 | LDHA/LDHB | - | - | Low nM | Similar potency for LDHA and LDHB | [14] |
| Indole Derivatives | AXKO-0046 | LDHB selective | Uncompetitive | - | 0.042 | Selective for LDHB | [15][16] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate biological pathways and experimental processes is essential for a clear understanding of LDH-C4's function and the strategies for its inhibition.
Figure 1: Simplified signaling pathway of LDH-C4 in sperm capacitation.
This pathway highlights the central role of LDH-C4 in regenerating NAD+ to sustain glycolysis and ATP production, which in turn fuels the cAMP/PKA signaling cascade essential for sperm capacitation.[5][10]
Figure 2: A typical high-throughput screening workflow for identifying selective LDH-C4 inhibitors.
This workflow outlines a systematic approach to inhibitor discovery, starting from a large compound library and progressively narrowing down to potent and selective lead candidates through a series of assays.[15][17]
Figure 3: Logical relationship in the structure-activity relationship (SAR) studies of LDH-C4 inhibitors.
This diagram illustrates the iterative process of medicinal chemistry, where structural modifications to a lead compound are made to enhance its potency and selectivity for the target enzyme.[11][12]
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful inhibitor development programs. The following sections provide methodologies for key experiments.
Protocol 1: Recombinant Human LDH-C4 Expression and Purification
Objective: To produce highly pure and active recombinant human LDH-C4 for use in enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
pET expression vector containing the human LDHC gene
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE analysis reagents
Procedure:
-
Transform the pET-LDHC expression plasmid into competent E. coli cells.
-
Inoculate a starter culture and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer until the A₂₈₀ returns to baseline.
-
Elute the LDH-C4 protein with elution buffer.
-
Pool the elution fractions containing the protein of interest and dialyze against dialysis buffer to remove imidazole.
-
Confirm the purity and size of the recombinant protein by SDS-PAGE.
-
Determine the protein concentration using a Bradford assay or by measuring A₂₈₀.
-
Store the purified protein in aliquots at -80°C.
Protocol 2: LDH-C4 Enzymatic Activity Assay (NADH Fluorescence-Based)
Objective: To measure the enzymatic activity of LDH-C4 and determine the potency of inhibitors by monitoring the consumption of NADH.
Materials:
-
Purified recombinant human LDH-C4
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
NADH solution
-
Sodium pyruvate solution
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and pyruvate at their final desired concentrations.
-
In a 384-well plate, add a small volume of the test compound at various concentrations. Include a DMSO control.
-
Add the purified LDH-C4 enzyme to each well to a final concentration that gives a linear reaction rate.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately place the plate in a kinetic fluorescence plate reader and measure the decrease in NADH fluorescence over time at 30°C.
-
Calculate the initial reaction velocity (rate of fluorescence decrease) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 3: LDH Isoform Selectivity Assay
Objective: To determine the selectivity of hit compounds for LDH-C4 over LDHA and LDHB.
Procedure:
-
Obtain or produce purified recombinant human LDHA and LDHB.
-
Perform the enzymatic activity assay (Protocol 2) for each inhibitor against LDHA, LDHB, and LDH-C4 in parallel.
-
Determine the IC₅₀ value for each inhibitor against each LDH isoform.
-
Calculate the selectivity ratio by dividing the IC₅₀ value for the off-target isoform (LDHA or LDHB) by the IC₅₀ value for the target isoform (LDH-C4).
Protocol 4: Mass Spectrometry-Based LDH Assay
Objective: To provide an orthogonal, label-free method for confirming inhibitor activity by directly measuring substrate and product levels.[17]
Materials:
-
Purified recombinant human LDH-C4
-
Assay buffer
-
NADH and sodium pyruvate solutions
-
Test compounds
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Perform the enzymatic reaction as described in Protocol 2.
-
At a specific time point, stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amounts of pyruvate and lactate.
-
Calculate the percentage of pyruvate conversion to lactate in the presence and absence of the inhibitor.
-
Determine the IC₅₀ value as described in Protocol 2.
Conclusion
The development of selective LDH-C4 inhibitors holds significant promise for both contraceptive and oncological applications. The methodologies and data presented in these application notes provide a solid foundation for researchers to advance the discovery and characterization of novel LDH-C4-targeted therapeutics. A systematic approach, combining robust enzymatic assays, selectivity profiling, and structure-guided drug design, will be crucial for identifying clinical candidates with the desired potency and isoform specificity.
References
- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. LDH-C4: a target with therapeutic potential for cancer and contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer-testis antigen lactate dehydrogenase C4 as a novel biomarker of male infertility and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LDH-C4: Significance and symbolism [wisdomlib.org]
- 8. Lactate dehydrogenase C4: Significance and symbolism [wisdomlib.org]
- 9. Frontiers | Commentary: Cancer-testis antigen lactate dehydrogenase C4 as a novel biomarker of male infertility and cancer [frontiersin.org]
- 10. manara.qnl.qa [manara.qnl.qa]
- 11. Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization and Inhibitor Screening of Plateau Zokor Lactate Dehydrogenase C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Label-free high-throughput assays to screen and characterize novel lactate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1,1-Dimethylpropyl)aminoacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the synthesis yield of (1,1-Dimethylpropyl)aminoacetic acid, also known as N-tert-pentylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for (1,1-Dimethylpropyl)aminoacetic acid?
A1: The primary methods for synthesizing N-substituted amino acids like (1,1-Dimethylpropyl)aminoacetic acid are:
-
Direct N-alkylation of glycine with a suitable alkyl halide: This involves the reaction of glycine or a glycine ester with a tert-amyl (1,1-dimethylpropyl) halide.
-
Nucleophilic substitution of a haloacetic acid: This involves reacting tert-amylamine (1,1-dimethylpropylamine) with a haloacetic acid, such as chloroacetic acid. A "green synthesis" approach using water as a solvent has been reported for this method.[1]
-
Strecker Synthesis: This is a two-step method that begins with the reaction of pivaldehyde (2,2-dimethylpropanal), an amine (like ammonia or glycine), and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the target amino acid.[2][3]
-
Reductive Amination: This involves the reaction of pivaldehyde with glycine to form an imine, which is then reduced in situ to the desired N-substituted amino acid.[4][5]
Q2: Why is the synthesis of (1,1-Dimethylpropyl)aminoacetic acid challenging?
A2: The primary challenge in synthesizing this molecule is the steric hindrance caused by the bulky 1,1-dimethylpropyl (tert-amyl) group. This bulkiness can significantly slow down the reaction rate and lower the yield by impeding the approach of reactants to the reaction centers.[1]
Q3: What is a "green synthesis" approach for this compound?
A3: A green synthesis method has been described that involves the reaction of tert-amylamine with chloroacetic acid in water. This method avoids the use of toxic organic solvents.[1]
Q4: What are the typical yields for the synthesis of (1,1-Dimethylpropyl)aminoacetic acid?
A4: The reported yield for the "green synthesis" method (reaction of tert-amylamine with chloroacetic acid in water) is 43%.[1] Yields for other methods like Strecker synthesis or reductive amination are not specifically reported for this exact molecule but are generally influenced by the steric hindrance of the reactants.
Troubleshooting Guides
Issue 1: Low Yield in Direct N-Alkylation of Glycine
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Steric Hindrance: The bulky tert-amyl group on the alkyl halide prevents efficient reaction with the glycine nitrogen. | * Increase reaction time and/or temperature. * Consider using a less sterically hindered glycine derivative, such as a glycine ester, which may have better solubility. * Explore alternative synthesis routes with less sterically demanding steps, like the Strecker synthesis or reductive amination. |
| Multiple products observed (e.g., by TLC or LC-MS) | Overalkylation: The desired product is further alkylated to form a tertiary amine. | * Use a larger excess of the glycine starting material. * Slowly add the alkylating agent to the reaction mixture to maintain a low concentration. * Reductive amination is an alternative method that can help avoid overalkylation.[6] |
| No reaction observed | Poor leaving group on the alkylating agent. | * Use an alkyl halide with a better leaving group (e.g., iodide > bromide > chloride). * Consider converting the corresponding alcohol to a tosylate or mesylate to improve its reactivity. |
Issue 2: Low Yield in the "Green Synthesis" (tert-Amylamine and Chloroacetic Acid)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction after 24 hours | Insufficient reaction time or temperature. | * Ensure the reaction is stirred for the full recommended 24 hours. * While the reported method is at room temperature, a modest increase in temperature (e.g., to 40-50 °C) may improve the reaction rate, but should be monitored for side reactions. |
| Product is difficult to precipitate or isolate | pH is not optimal for precipitation. | * Carefully adjust the pH to 2 with HCl to ensure complete protonation of the carboxylic acid and precipitation of the hydrochloride salt.[1] * If the product remains in solution, try concentrating the solution by rotary evaporation before attempting precipitation again. |
| Final product is impure | Inadequate washing of the precipitated product. | * Wash the filtered product thoroughly with a solvent in which the starting materials are soluble but the product is not, such as cold acetone.[1] * Recrystallization from a suitable solvent system (e.g., water/ethanol) can further purify the product. |
Data Presentation
Table 1: Comparison of Synthesis Methods for (1,1-Dimethylpropyl)aminoacetic Acid
| Synthesis Method | Starting Materials | Reported Yield | Advantages | Disadvantages |
| Direct N-Alkylation (Green Synthesis) | tert-Amylamine, Chloroacetic Acid | 43%[1] | Uses water as a solvent, avoids toxic organic solvents. | Moderate yield, potentially long reaction time. |
| Strecker Synthesis | Pivaldehyde, Amine (e.g., ammonia), Cyanide | Not specifically reported for this product. | A robust and well-established method for amino acid synthesis.[2] | Requires handling of highly toxic cyanide. Steric hindrance from pivaldehyde may lower yield. |
| Reductive Amination | Pivaldehyde, Glycine, Reducing Agent (e.g., NaBH₃CN) | Not specifically reported for this product. | Good control to avoid overalkylation.[6] Milder conditions than some other methods. | Can require careful control of pH. Some reducing agents are toxic. |
| Alkylation of Glycine Ester | Glycine Ester, tert-Amyl Halide | Not specifically reported for this product. | Improved solubility of starting materials in organic solvents. | Requires protection and deprotection steps, adding to the overall synthesis length. |
Experimental Protocols
Protocol 1: Green Synthesis of (1,1-Dimethylpropyl)aminoacetic Acid Hydrochloride[1]
-
Reaction Setup: In an ice bath, add a solution of tert-amylamine (22 mmol) in 3 mL of cold water dropwise to a 3 mL aqueous solution of chloroacetic acid (0.945 g, 10 mmol).
-
Reaction: Stir the mixture constantly for 24 hours at room temperature.
-
Workup: a. Remove the water completely using a rotary evaporator until a white precipitate is observed. b. Wash the resulting chloride salt several times with pure acetone. c. Acidify the product with 1 M HCl to a pH of 2. d. Allow the water to evaporate slowly at room temperature.
-
Purification: Recrystallize the final product from 1 M HCl to obtain pure (1,1-Dimethylpropyl)aminoacetic acid hydrochloride.
Protocol 2: Strecker Synthesis of (1,1-Dimethylpropyl)aminoacetic Acid (Theoretical)
-
Imine Formation: In a round-bottom flask, dissolve pivaldehyde (10 mmol) and ammonium chloride (12 mmol) in 20 mL of ethanol. Add 10 mmol of potassium cyanide dissolved in a minimal amount of water.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Isolation of Aminonitrile: a. Remove the ethanol by rotary evaporation. b. Extract the aqueous residue with diethyl ether or dichloromethane. c. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude α-aminonitrile.
-
Hydrolysis: a. Add 20 mL of 6 M HCl to the crude aminonitrile. b. Heat the mixture to reflux for 6-12 hours until the nitrile is fully hydrolyzed (monitor by TLC or LC-MS). c. Cool the reaction mixture and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde. d. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize if necessary.
Visualizations
Caption: Workflow for the green synthesis of (1,1-Dimethylpropyl)aminoacetic acid.
Caption: Troubleshooting decision tree for low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. US4525294A - Amino acid mixtures, their alkali metal salts and process for preparing same - Google Patents [patents.google.com]
- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting solubility issues of N-(tert-amyl)oxamic acid in aqueous buffers
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(tert-amyl)oxamic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is N-(tert-amyl)oxamic acid and why is its solubility in aqueous buffers important?
N-(tert-amyl)oxamic acid is a derivative of oxamic acid. Like other oxamic acid analogues, it is investigated for its potential as an enzyme inhibitor, particularly of lactate dehydrogenase (LDH), which is relevant in cancer and fertility research. Achieving adequate and consistent solubility in aqueous buffers is critical for obtaining reliable and reproducible results in biological assays. Poor solubility can lead to underestimated efficacy, inaccurate IC50 values, and other experimental artifacts.
Q2: What are the key physicochemical properties of N-(tert-amyl)oxamic acid that influence its solubility?
While experimental data for N-(tert-amyl)oxamic acid is limited, we can infer its properties from its structure and data on similar compounds. As a carboxylic acid, its solubility is highly dependent on pH. The tert-amyl group, a five-carbon alkyl chain, increases its lipophilicity (hydrophobicity) compared to the parent oxamic acid, making it less soluble in aqueous solutions.
Q3: My compound won't dissolve in my aqueous buffer. What is the most common reason?
The most common issue is the compound's low intrinsic aqueous solubility, compounded by preparing the solution incorrectly. N-(tert-amyl)oxamic acid is a weak acid, meaning it is significantly less soluble at neutral or acidic pH compared to a basic pH. Direct addition of the solid compound to a buffer with a pH near or below its acidity constant (pKa) will likely result in poor dissolution.
Q4: What is the quickest way to improve the solubility of N-(tert-amyl)oxamic acid?
The most effective and immediate strategy is to adjust the pH of the aqueous buffer. By increasing the pH to be at least 1.5 to 2 units above the compound's pKa, the carboxylic acid group will deprotonate, forming the more soluble carboxylate salt.
Troubleshooting Guide for Solubility Issues
Issue 1: The compound precipitates immediately when my organic stock solution is diluted into the aqueous buffer.
This phenomenon, often called "crashing out," occurs when the compound is rapidly transferred from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous environment.
Root Cause: The abrupt change in solvent polarity causes the compound to exceed its thermodynamic solubility limit in the final aqueous buffer, leading to rapid precipitation.
Solutions:
-
Optimize Dilution Method: Add the organic stock solution dropwise into the vortexing or stirring aqueous buffer. This promotes rapid mixing and dispersion, preventing localized high concentrations that trigger precipitation.
-
Reduce Stock Concentration: Lowering the concentration of your stock solution (e.g., from 50 mM to 10 mM in DMSO) can prevent precipitation upon dilution.
-
Adjust Buffer pH: This is the most critical step for an acidic compound. Ensure the final buffer pH is sufficiently high (e.g., pH 7.4 to 8.0) to maintain the compound in its ionized, more soluble form.
-
Use a Co-solvent: Incorporate a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO or ethanol in the final aqueous buffer.[][2] This can help increase the solubility of hydrophobic compounds. However, always verify the tolerance of your specific assay to the chosen co-solvent.
Issue 2: The compound dissolves initially but then precipitates over time (e.g., after a few hours or overnight).
This indicates that you have created a supersaturated, thermodynamically unstable solution.
Root Cause: The initial kinetic solubility is higher than the true equilibrium (thermodynamic) solubility. Over time, the system equilibrates, and the excess compound precipitates until it reaches its saturation point.
Solutions:
-
Determine Thermodynamic Solubility: Perform a thermodynamic solubility measurement (see Protocol 1) to understand the compound's true solubility limit under your experimental conditions.[3][4][5]
-
Work Below the Solubility Limit: Prepare your final solutions at a concentration safely below the determined thermodynamic solubility to ensure long-term stability.
-
Maintain Constant Temperature: Solubility is temperature-dependent. Store solutions at a constant, controlled temperature to avoid precipitation caused by temperature fluctuations.
Issue 3: I am getting inconsistent and non-reproducible results in my experiments.
Variability in experimental outcomes is often linked to inconsistent compound solubility.
Root Cause: Minor variations in buffer preparation, pH, temperature, or compound handling can lead to significant differences in the concentration of the dissolved, active compound.
Solutions:
-
Standardize Buffer Preparation: Use a calibrated pH meter for all buffer preparations. Ensure the source and purity of reagents and water are consistent for every experiment. Re-verify the pH of the final solution after all components, including the compound, have been added.[5]
-
Verify Compound Purity: Use a compound of known and consistent purity. Impurities can affect solubility characteristics.
-
Control Temperature: Use a temperature-controlled shaker or water bath during solution preparation and experiments to maintain a constant temperature.[5]
-
Fresh Preparations: Whenever possible, prepare fresh solutions of N-(tert-amyl)oxamic acid for each experiment to avoid issues with stability and precipitation over time.
Data Presentation
Table 1: Physicochemical Properties of N-(tert-amyl)oxamic acid and Related Compounds
| Property | N-(tert-amyl)oxamic acid (Predicted) | Oxamic Acid (Parent Compound) |
| Molecular Formula | C₇H₁₃NO₃ | C₂H₃NO₃ |
| Molecular Weight | 159.18 g/mol | 89.05 g/mol |
| pKa (acidic) | ~2.0 - 3.0 (Estimated) | 1.60 (Predicted) |
| XLogP3 (Lipophilicity) | ~1.2 - 1.5 (Estimated) | -0.9 |
Sources: Predictions and estimations are based on computational models and data available from sources like PubChem for oxamic acid and its N-alkylated analogs.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific buffer, which is considered the 'gold standard'.[6][7]
Materials:
-
N-(tert-amyl)oxamic acid (solid powder)
-
Aqueous buffer of desired pH (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add an excess amount of solid N-(tert-amyl)oxamic acid to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial and place it in a temperature-controlled shaker (e.g., 25°C or 37°C).
-
Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).[3][4]
-
After incubation, allow the vials to rest so that excess solid can sediment.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the sample at high speed and collect the supernatant.
-
Dilute the filtered sample with an appropriate solvent and quantify the concentration of N-(tert-amyl)oxamic acid using a pre-validated analytical method like HPLC-UV.
-
The measured concentration represents the thermodynamic solubility of the compound in that specific buffer and at that temperature.
Protocol 2: Practical Solubility Screening
This protocol allows for rapid screening of various conditions to find a suitable buffer system for your experiments.
Materials:
-
Concentrated stock solution of N-(tert-amyl)oxamic acid in DMSO (e.g., 20 mM).
-
A series of aqueous buffers at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
A series of buffers containing different percentages of a co-solvent (e.g., 1%, 2%, 5% DMSO in PBS, pH 7.4).
-
Clear microplate or glass vials.
-
Vortex mixer.
Methodology:
-
pH Screening:
-
Aliquot a fixed volume of each buffer (e.g., 990 µL) into separate vials.
-
Add a small volume of the DMSO stock solution (e.g., 10 µL to make a 1:100 dilution) to each buffer while vortexing.
-
Visually inspect each solution for precipitation immediately and after 1-2 hours.
-
The highest pH buffer that shows no precipitation is a good starting point.
-
-
Co-solvent Screening:
-
Aliquot a fixed volume of each co-solvent-containing buffer into separate vials.
-
Add the DMSO stock solution as described above while vortexing.
-
Visually inspect for precipitation.
-
Identify the minimum concentration of co-solvent required to maintain solubility.
-
-
Confirmation:
-
Once optimal conditions (pH and/or co-solvent) are identified, confirm that these conditions do not interfere with your downstream biological assay.
-
Visualizations
Caption: Troubleshooting workflow for N-(tert-amyl)oxamic acid solubility issues.
Caption: Effect of pH on the solubility of N-(tert-amyl)oxamic acid.
References
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
optimization of reaction conditions for oxamic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for oxamic acid synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of oxamic acid and its derivatives.
Q1: Why is my oxamic acid yield low?
Low yields can stem from several factors, from incomplete reactions to product loss during workup.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time or temperature. For syntheses involving anilines and diethyl oxalate, elevated temperatures are often necessary to drive the reaction to completion.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2]
-
-
Insufficient Amine: An inadequate amount of the starting amine can lead to an incomplete reaction.
-
Solution: Use a stoichiometric amount or a slight excess (up to 2.2 equivalents) of the aniline or amine to ensure full conversion.[1]
-
-
Moisture Contamination: Reagents like oxalyl chloride are highly sensitive to moisture and can decompose, preventing product formation.[1]
-
Solution: Ensure all glassware is thoroughly oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
-
-
Product Solubility: The desired oxamic acid may have some solubility in the reaction or washing solvents, leading to losses during isolation.
-
Solution: To maximize precipitation, cool the reaction mixture thoroughly before filtration. Minimize the volume of solvent used for washing the isolated product.[1]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low oxamic acid yield.
Q2: My reaction produces a complex mixture of products or significant side products. What is happening?
The formation of multiple products often points to side reactions with the solvent or catalyst, or incomplete reaction leading to intermediates.
Possible Causes and Solutions:
-
Formation of Mono-substituted Intermediate: The reaction may stall after the formation of the N-aryl oxamic acid chloride or ethyl N-aryloxamate, especially when using oxalyl chloride or diethyl oxalate, respectively.[1]
-
Solution: To drive the reaction to completion, consider increasing the reaction time and/or temperature. Using a higher boiling point solvent may also be beneficial.[1]
-
-
Reaction with Solvent/Catalyst: Solvents like DMF can react with oxalyl chloride to form a Vilsmeier reagent, leading to unwanted side reactions.[1]
-
Solution: Choose an inert solvent for your reaction. Dichloromethane (DCM) is a commonly used solvent for reactions with oxalyl chloride.[3]
-
Q3: How can I effectively purify my oxamic acid product?
Purification can be challenging due to the properties of oxamic acids.
Possible Causes and Solutions:
-
Poor Solubility: Oxamic acids may have limited solubility in common organic solvents, making techniques like column chromatography difficult.
-
Solution: Recrystallization is often the most effective method for purifying oxamic acids. A common approach involves dissolving the crude product in a basic aqueous solution (e.g., 5% NaOH) and then re-precipitating the pure acid by adding a dilute acid (e.g., HCl).[4] Alternatively, recrystallization from a suitable solvent mixture like dichloromethane/hexanes can be employed.[3]
-
-
Removal of Unreacted Starting Materials: Residual starting materials can co-precipitate with the product.
-
Solution: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step. For instance, washing with brine and then drying the organic extracts can help remove water-soluble impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for oxamic acid synthesis?
Oxamic acids are typically synthesized from an amine and a derivative of oxalic acid. Common starting materials include:
Q2: What are typical reaction conditions for oxamic acid synthesis?
Reaction conditions can vary depending on the chosen synthetic route. Below is a summary of conditions for common methods.
Table 1: Summary of Reaction Conditions for Oxamic Acid Synthesis
| Synthetic Method | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) |
| From Amine and Oxalyl Chloride | Amine, Oxalyl Chloride, Et3N | Dichloromethane (DCM) | 0 to room temp. | 4 - 6 |
| Hydrolysis of Ester Intermediate | Oxamate Ester, LiOH | THF/H2O (5:1) | Room temp. | 12 |
| From Amine and Diethyl Oxalate | Aromatic Amine, Diethyl Oxalate | Not specified (reflux) | Reflux | Not specified |
Data compiled from multiple sources.[3][6]
Q3: Is there a general experimental protocol I can follow?
Yes, a common two-step procedure involves the reaction of an amine with an oxalic acid derivative followed by hydrolysis.
General Experimental Workflow
Caption: A general two-step experimental workflow for oxamic acid synthesis.
Detailed Experimental Protocol (Example)
This protocol is a general guide and may require optimization for specific substrates.
Step 1: Synthesis of the Oxamate Ester
-
To a solution of the corresponding aniline or amine (10 mmol) in anhydrous dichloromethane (30 mL), add triethylamine (Et3N) (11 mmol).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (11 mmol) to the solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[3]
-
Upon completion, quench the reaction with 1.0 M HCl (20 mL).
-
Extract the product with dichloromethane (3 x 20 mL).[3]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product is used directly in the next step.[3]
Step 2: Hydrolysis to Oxamic Acid
-
Dissolve the crude residue from Step 1 in a mixture of tetrahydrofuran (THF) (15 mL) and water (5 mL).[3]
-
Add lithium hydroxide (LiOH) (50 mmol).[3]
-
Stir the mixture at room temperature for 12 hours.[3]
-
After the reaction is complete, acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the oxamic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
If necessary, recrystallize the product to achieve higher purity.
Q4: How does pH affect the synthesis and workup?
The pH is critical during both the reaction and workup stages.
-
Reaction: The presence of a base like triethylamine is necessary to neutralize the HCl generated during the reaction of amines with oxalyl chloride, driving the reaction forward.[3]
-
Workup: Acidic conditions are used to quench the reaction and separate the organic product from excess base. In the final step, acidification is crucial for protonating the carboxylate salt to precipitate the neutral oxamic acid product.
Q5: What is the role of a catalyst in oxamic acid synthesis?
While the reaction between a primary amine and oxalyl chloride or diethyl oxalate often proceeds without a specific catalyst, a base such as triethylamine is typically used as an acid scavenger.[3] In other related syntheses, catalysts may be employed to enhance reaction rates or yields under milder conditions. The choice of catalyst, if any, will depend on the specific reactants and desired reaction pathway.
References
stability testing of (1,1-Dimethylpropyl)aminoacetic acid under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of (1,1-Dimethylpropyl)aminoacetic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for (1,1-Dimethylpropyl)aminoacetic acid?
A1: Based on its chemical structure, which includes a secondary amine and a carboxylic acid functional group, the primary anticipated degradation pathways are oxidation and photolysis.[1]
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative products. This is often the most significant degradation pathway for molecules containing secondary amines.[1][2][3]
-
Photolysis: Exposure to light, particularly UV light, can induce degradation. Common photodegradation reactions in amino acids can be complex, potentially involving radical mechanisms or decarboxylation.[4][5][6]
-
Thermal Degradation: At elevated temperatures, decarboxylation (the loss of CO2 from the carboxylic acid group) is a potential degradation route.[7]
-
Hydrolysis: As the molecule lacks common hydrolytically labile groups like esters or amides, significant degradation via hydrolysis is not expected under mild acidic or basic conditions.[8][9]
Q2: I am setting up a forced degradation study. What stress conditions are recommended according to ICH guidelines?
A2: Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10][11] As per ICH guideline Q1A(R2), the following stress conditions are recommended:[12][13]
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide, H₂O₂) at room temperature.
-
Thermal Stress: Exposing the solid drug substance or a solution to high temperatures (e.g., 60-80°C).[14]
-
Photostability: Exposing the drug substance to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[14]
The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradants.[12][14]
Q3: After performing oxidative stress with H₂O₂, I see a major new peak in my HPLC chromatogram. What is the likely identity of this degradant?
A3: The most probable degradation product under oxidative stress is the corresponding N-oxide . The nitrogen atom in the secondary amine is nucleophilic and can be readily oxidized by hydrogen peroxide. This reaction is a common degradation pathway for pharmaceuticals containing secondary or tertiary amines.[1][15] To confirm its identity, you would typically need to use mass spectrometry (LC-MS) to determine the molecular weight of the degradant, which should correspond to the parent molecule plus one oxygen atom (an increase of ~16 Da).
Q4: My analysis shows very little to no degradation under acidic and basic hydrolytic conditions, even at elevated temperatures. Is this result expected?
A4: Yes, this is an expected result. The chemical structure of (1,1-Dimethylpropyl)aminoacetic acid does not contain functional groups that are typically susceptible to hydrolysis, such as esters, amides, lactones, or lactams.[1][9] The carbon-nitrogen and carbon-carbon single bonds in the molecule are generally stable to hydrolysis under typical forced degradation conditions. This high stability under hydrolytic stress is an important characteristic of the molecule's intrinsic stability profile.
Q5: What type of HPLC method is best suited as a stability-indicating assay for this compound?
A5: A gradient reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and suitable choice for a stability-indicating assay.[16]
-
Column: A C18 column is a standard starting point.
-
Mobile Phase: A gradient elution is preferred to ensure the separation of the polar parent compound from potentially less polar or more polar degradation products.[16] A typical mobile phase system would consist of an aqueous buffer (e.g., phosphate or acetate buffer) at a controlled pH as Mobile Phase A and an organic solvent like acetonitrile or methanol as Mobile Phase B.
-
Detection: As the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is often necessary.[17]
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to prove it is "stability-indicating." This involves demonstrating specificity, where the method can resolve the parent peak from all potential degradation products and impurities.[11]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| No degradation observed under any stress condition. | Stress conditions are too mild; compound is highly stable. | Increase the severity of the stress conditions (e.g., increase temperature, concentration of stressing agent, or exposure time) to achieve the target 5-20% degradation.[12][14] |
| Greater than 20% degradation observed, especially in early time points. | Stress conditions are too harsh, leading to secondary degradation. | Reduce the severity of the stress conditions (e.g., lower temperature, use a more dilute stressing agent, or shorten the exposure time).[14] The goal is to understand primary degradation pathways. |
| Poor peak shape (tailing or fronting) for the parent compound in HPLC. | Inappropriate mobile phase pH; secondary interactions with the column. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the amine and carboxylic acid groups. Using a buffer is crucial. For amino acids, a pH around 2.5-3.0 often yields good peak shapes on a C18 column. |
| Co-elution of the parent peak with a degradation product. | Insufficient chromatographic resolution. | Optimize the HPLC method. Try adjusting the gradient slope, changing the organic modifier (e.g., methanol instead of acetonitrile), modifying the mobile phase pH, or screening different column chemistries (e.g., C8, Phenyl-Hexyl). |
| Multiple degradation peaks are observed under photolytic stress. | Complex photodegradation mechanism involving multiple pathways. | Use a hyphenated technique like LC-MS/MS to identify the molecular weights and fragmentation patterns of the various degradants to help elucidate the degradation pathways. |
Summary of (Hypothetical) Forced Degradation Data
The following table summarizes hypothetical quantitative data from a forced degradation study on (1,1-Dimethylpropyl)aminoacetic acid.
| Stress Condition | Description | Time | % Assay of Parent | % Degradation | Major Degradation Product (m/z) |
| Control | Drug in Diluent | 24h | 99.8% | 0.2% | - |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24h | 98.5% | 1.5% | Minor unknown peak |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24h | 97.9% | 2.1% | Minor unknown peak |
| Oxidative | 3% H₂O₂ at RT | 8h | 85.2% | 14.8% | N-Oxide (Parent + 16 Da) |
| Thermal | Solution at 80°C | 48h | 93.4% | 6.6% | Decarboxylated product (Parent - 44 Da) |
| Photolytic | ICH Q1B conditions | - | 91.7% | 8.3% | Multiple unknown peaks |
Experimental Protocols
Protocol 1: Forced Degradation in Solution
-
Preparation of Stock Solution: Prepare a stock solution of (1,1-Dimethylpropyl)aminoacetic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).[14]
-
Acid Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.2 M NaOH before dilution and HPLC analysis.
-
Base Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at 60°C. Withdraw and neutralize samples with 0.2 M HCl at the same time points as the acid stress study.
-
Oxidative Stress: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8 hours).
-
Thermal Stress: Keep a separate vial of the stock solution at 80°C. Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48 hours).
-
Control Sample: Keep a vial of the stock solution under normal laboratory conditions (room temperature, protected from light) for the duration of the longest stress test.
-
Analysis: For each time point, dilute the sample to a suitable concentration for HPLC analysis and inject it into the validated stability-indicating HPLC system.
Protocol 2: Stability-Indicating HPLC Method
-
System: HPLC with UV/PDA Detector
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Water/Acetonitrile (90:10)
Visualizations
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. scispace.com [scispace.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. jocpr.com [jocpr.com]
Technical Support Center: Refining the Purification of N-(tert-amyl)oxamic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(tert-amyl)oxamic acid. Our aim is to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of N-(tert-amyl)oxamic acid?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted tert-amylamine.
-
Dichloromethane and ethyl acetate (residual solvents from extraction).[3]
-
By-products from the hydrolysis of the ester intermediate.[4]
Q2: My purified N-(tert-amyl)oxamic acid shows a low melting point and a broad melting range. What could be the issue?
A2: A low and broad melting point typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the compound, leading to a depression and broadening of the melting point. Further purification steps, such as recrystallization or chromatography, are recommended.
Q3: I am observing poor separation of my compound using reverse-phase HPLC. What can I do to improve this?
A3: N-(tert-amyl)oxamic acid, like other oxamic acids, is a polar compound, which can lead to poor retention on traditional C18 columns.[1][2] Consider using an ion-exclusion chromatography (IEC) method, which has been shown to be effective for separating polar, oxalate-related impurities.[1][2]
Q4: What is a suitable solvent system for the recrystallization of N-(tert-amyl)oxamic acid?
A4: A common strategy for recrystallizing organic acids is to use a solvent pair. For N-(tert-amyl)oxamic acid, a mixture such as dichloromethane/hexanes has been used for similar compounds.[3] The ideal solvent system should fully dissolve the compound at an elevated temperature but result in low solubility at room or sub-ambient temperatures.
Q5: How can I confirm the purity of my final N-(tert-amyl)oxamic acid product?
A5: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection (around 205-210 nm for the carboxylic acid group) is a primary method.[1] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities, while melting point analysis provides a good indication of overall purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of N-(tert-amyl)oxamic acid.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Suggested Solution |
| The compound is too soluble in the recrystallization solvent at low temperature. | Modify the solvent system by adding an anti-solvent to decrease solubility. |
| Too much solvent was used during the initial dissolution. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization. |
| Incomplete crystallization. | Allow more time for crystallization at a lower temperature (e.g., in an ice bath or refrigerator). |
Problem 2: Oiling Out During Recrystallization
| Potential Cause | Suggested Solution |
| The solution is supersaturated to a high degree. | Reduce the rate of cooling. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| The chosen solvent is inappropriate for crystallization. | Perform a solvent screen to identify a more suitable solvent or solvent pair. |
| Presence of impurities that inhibit crystallization. | Attempt to remove impurities by pre-purification steps such as a column chromatography. |
Problem 3: Tailing Peaks in HPLC Analysis
| Potential Cause | Suggested Solution |
| Strong interaction between the acidic analyte and the stationary phase. | Add a small amount of a competing acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase. |
| Secondary interactions with residual silanol groups on the column. | Use a column with end-capping or switch to a different stationary phase. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid. |
Experimental Protocols
Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
-
Dissolution: Dissolve the crude N-(tert-amyl)oxamic acid in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., hexanes or petroleum ether) dropwise with stirring until the solution becomes slightly turbid.
-
Induce Crystallization: If crystals do not form spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Crystal Growth: Allow the flask to stand undisturbed at room temperature for several hours, or until crystal formation is complete. For improved yield, the flask can be placed in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Protocol 2: Ion-Exclusion Chromatography (IEC) for Purity Analysis
This protocol is adapted from a method for analyzing related compounds and may require optimization.[1][2]
-
Column: Dionex IonPac ICE-AS1 or equivalent.
-
Mobile Phase: 0.1% Sulfuric acid in water/acetonitrile (95:5 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.[2]
-
Sample Preparation: Dissolve a small, accurately weighed amount of N-(tert-amyl)oxamic acid in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and compare the retention time and peak area to a known standard to determine purity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Oxamic acids: useful precursors of carbamoyl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01953A [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in the Decarboxylative Cyclization of Oxamic Acids
Welcome to the technical support center for the decarboxylative cyclization of oxamic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the decarboxylative cyclization of oxamic acids.
Q1: My reaction is not proceeding, or the yield of the desired cyclized product is very low. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion in a decarboxylative cyclization of oxamic acids can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst or Oxidant: The choice of catalyst and oxidant is critical. Silver salts, particularly silver nitrate (AgNO₃), are often effective catalysts. Persulfates, such as ammonium persulfate ((NH₄)₂S₂O₈) or potassium persulfate (K₂S₂O₈), are commonly used as oxidants to generate the necessary carbamoyl radical intermediate.[1][2] Ensure that your reagents are fresh and have been stored correctly.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. While some reactions proceed at room temperature, others may require heating.[1] The solvent can also influence the reaction outcome, with DMF and aqueous media being common choices.[1][3] Consider screening different solvents and temperatures.
-
Ligand Effects: In some silver-catalyzed systems, the presence of a ligand, such as those based on the 1,10-phenanthroline framework, can be essential for the reaction to proceed efficiently at milder conditions like room temperature.[1]
-
Substrate Reactivity: Unsubstituted oxamic acids (R¹=R²=H) or those with a free N-H bond may not be suitable substrates under certain conditions, leading to failed reactions.[1][2] Additionally, highly electron-rich or electron-deficient substrates might require optimization of the reaction conditions.
Q2: I am observing significant formation of side products, such as homocoupling of the carbamoyl radical. How can I minimize these unwanted reactions?
A2: The formation of side products, particularly homocoupling products, is a common challenge arising from the radical nature of the reaction.[2]
-
Concentration Effects: The concentration of the reaction mixture can influence the rates of competing reactions. Running the reaction at a lower concentration might favor the desired intramolecular cyclization or intermolecular reaction with the intended coupling partner over the bimolecular homocoupling of the carbamoyl radical.
-
Controlled Generation of the Radical: The rate of addition of the oxidant can be crucial. A slow addition of the oxidant can help maintain a low steady-state concentration of the carbamoyl radical, thereby disfavoring homocoupling.
-
Scavenging Unwanted Radicals: While not always straightforward, the addition of a radical scavenger that selectively removes the homocoupled product's precursor could be explored, though this may also inhibit the desired reaction.
Q3: My reaction is not regioselective, leading to a mixture of isomers. What strategies can I employ to improve regioselectivity?
A3: Regioselectivity issues can arise, especially when the carbamoyl radical can add to multiple sites on the coupling partner.[2]
-
Directing Groups: The use of substrates with directing groups can effectively control the regioselectivity of the cyclization. For instance, a ketoxime directing group has been used in palladium-catalyzed C-H amidation with oxamic acids to achieve ortho-selectivity.[2]
-
Steric and Electronic Control: Modifying the steric and electronic properties of the substrates can influence the site of radical addition. Bulky substituents can block certain positions, while electron-withdrawing or donating groups can direct the radical to specific sites.
Q4: I am working with electron-rich N-aryl oxamic acids and observing over-oxidation of the aromatic ring. How can I prevent this?
A4: Electron-rich aromatic systems are susceptible to over-oxidation by strong oxidants like PIDA (phenyliodine diacetate), leading to diminished yields of the desired product.[4]
-
Milder Oxidants: Consider using a milder oxidant or a combination of reagents that generate the active oxidant in situ at a controlled rate.
-
Protecting Groups: If possible, temporarily protecting the electron-rich aromatic ring with an electron-withdrawing group could prevent over-oxidation. The protecting group can be removed in a subsequent step.
-
Photocatalytic Conditions: Visible-light mediated photoredox catalysis can offer a milder alternative to thermal methods using strong chemical oxidants, potentially reducing over-oxidation.[5][6][7]
Data and Protocols
Table 1: Optimization of Reaction Conditions for Silver-Catalyzed Decarboxylative Coupling of Oxamic Acids with Styrenes[1]
| Entry | Silver Salt (mol%) | Ligand (mol%) | Oxidant | Solvent | Yield (%) |
| 1 | AgNO₃ (10) | L3 (10) | (NH₄)₂S₂O₈ | DMF | 92 |
| 2 | Ag₂CO₃ (5) | L3 (10) | (NH₄)₂S₂O₈ | DMF | 65 |
| 3 | AgOAc (10) | L3 (10) | (NH₄)₂S₂O₈ | DMF | 78 |
| 4 | Ag₂O (10) | L3 (10) | (NH₄)₂S₂O₈ | DMF | 55 |
| 5 | None | L3 (10) | (NH₄)₂S₂O₈ | DMF | N.D. |
| 6 | AgNO₃ (10) | None | (NH₄)₂S₂O₈ | DMF | 25 |
| 7 | AgNO₃ (10) | L3 (10) | K₂S₂O₈ | DMF | 85 |
| 8 | AgNO₃ (10) | L3 (10) | (NH₄)₂S₂O₈ | DMSO | 75 |
| 9 | AgNO₃ (10) | L3 (10) | (NH₄)₂S₂O₈ | MeCN | 60 |
Reaction conditions: Oxamic acid (0.6 mmol), styrene (0.2 mmol), oxidant (0.6 mmol), solvent (2.0 mL), N₂, 24 h, room temperature. L3 is a 1,10-phenanthroline-based ligand. N.D. = Not Detected.
Experimental Protocol: General Procedure for Silver-Catalyzed Decarboxylative Cyclization[1][8]
-
To a reaction vessel, add the oxamic acid (3.0 equiv.), the alkene or other coupling partner (1.0 equiv.), silver nitrate (AgNO₃, 10 mol%), and the appropriate ligand (e.g., a 1,10-phenanthroline derivative, 10 mol%).
-
Add the solvent (e.g., DMF, 2.0 mL).
-
Add the oxidant (e.g., ammonium persulfate, (NH₄)₂S₂O₈, 3.0 equiv.).
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 hours). The reaction can be performed under an inert atmosphere (N₂) or in the presence of air, depending on the specific protocol.[1]
-
Upon completion, quench the reaction (e.g., with water) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.
Visual Guides
Diagram 1: General Mechanism of Decarboxylative Cyclization
Caption: Proposed radical mechanism for decarboxylative cyclization.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide for troubleshooting low-yield reactions.
References
- 1. Silver‐Catalyzed Decarboxylative Coupling of Oxamic Acids with Styrenes to Synthesize E‐Cinnamamides: A Distinguish Reaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxamic acids: useful precursors of carbamoyl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01953A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalyzed decarboxylation of oxamic acids under near-infrared conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Visible-light photocatalyzed oxidative decarboxylation of oxamic acids: a green route to urethanes and ureas - Chemical Communications (RSC Publishing) [pubs.rsc.org]
how to prevent degradation of (1,1-Dimethylpropyl)aminoacetic acid in stock solutions
Welcome to the technical support center for (1,1-Dimethylpropyl)aminoacetic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (1,1-Dimethylpropyl)aminoacetic acid in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of (1,1-Dimethylpropyl)aminoacetic acid in a stock solution?
A1: The stability of (1,1-Dimethylpropyl)aminoacetic acid in solution can be influenced by several factors, including:
-
pH: Extreme acidic or basic conditions can promote hydrolysis of the amino acid.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Long-term storage at room temperature is generally not recommended.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound. Aqueous solutions are more prone to hydrolysis than organic solvents.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation.
Q2: What is the recommended method for preparing a stock solution of (1,1-Dimethylpropyl)aminoacetic acid?
A2: To prepare a stable stock solution, it is recommended to dissolve (1,1-Dimethylpropyl)aminoacetic acid in a high-purity, anhydrous organic solvent such as DMSO or ethanol. If an aqueous buffer is required for your experiment, it is best to prepare the aqueous dilution fresh from the organic stock solution just before use.
Q3: How should I store my stock solution of (1,1-Dimethylpropyl)aminoacetic acid to minimize degradation?
A3: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: I observed precipitation in my stock solution upon storage. What should I do?
A4: Precipitation indicates that the compound may have limited solubility in the chosen solvent at the storage temperature. You can try to gently warm the solution to redissolve the compound. If it does not redissolve, it may have degraded. It is recommended to prepare a fresh stock solution. To prevent this, consider using a different solvent or preparing a more dilute stock solution.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the degradation of (1,1-Dimethylpropyl)aminoacetic acid stock solutions.
Table 1: Summary of Factors Affecting Stability and Mitigation Strategies
| Factor | Potential Degradation Pathway | Recommended Mitigation Strategy |
| pH | Hydrolysis | Prepare stock solutions in aprotic organic solvents. If aqueous buffers are necessary, prepare them fresh and use a pH range of 6.0-8.0. |
| Temperature | Increased reaction rates for all degradation pathways | Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature. |
| Light | Photodegradation | Store solutions in amber vials or protect them from light with aluminum foil. |
| Oxygen | Oxidation | Use degassed solvents. Overlay the solution with an inert gas (e.g., nitrogen, argon). |
| Solvent Choice | Hydrolysis, Precipitation | Use anhydrous, high-purity organic solvents like DMSO or ethanol for stock solutions. |
| Freeze-Thaw Cycles | Physical and Chemical Degradation | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of (1,1-Dimethylpropyl)aminoacetic acid powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas (e.g., nitrogen or argon).
-
Storage: Tightly cap the tubes and store them at -20°C or -80°C.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify the specific conditions under which your compound degrades. This information is crucial for developing stable formulations and analytical methods.
-
Prepare Stock Solution: Prepare a stock solution of (1,1-Dimethylpropyl)aminoacetic acid in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:
-
Acidic: Add 1N HCl and incubate at 60°C for 24 hours.
-
Basic: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate at 60°C for 24 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable analytical method such as HPLC-UV or LC-MS to assess the extent of degradation and identify any degradation products.
Visualizations
Caption: Recommended workflow for preparing and using (1,1-Dimethylpropyl)aminoacetic acid stock solutions.
Caption: A logical workflow for troubleshooting the degradation of (1,1-Dimethylpropyl)aminoacetic acid stock solutions.
Technical Support Center: Enhancing Cell Permeability of Oxamic Acid Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low cell permeability associated with oxamic acid-based inhibitors, particularly those targeting lactate dehydrogenase A (LDH-A), a key enzyme in cancer metabolism.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxamic acid-based LDH-A inhibitor shows excellent enzymatic inhibition in vitro but has poor activity in cell-based assays. What is the likely cause?
A1: This is a common issue stemming from the inherent physicochemical properties of the oxamic acid scaffold. At physiological pH, the carboxylic acid group is deprotonated, resulting in a negatively charged molecule. This high polarity significantly hinders the inhibitor's ability to passively diffuse across the lipophilic cell membrane. Your inhibitor is likely potent against its target but is failing to reach it in sufficient concentrations within the cell.
Q2: What are the primary strategies to overcome the low cell permeability of my oxamic acid inhibitor?
A2: The two most effective and widely adopted strategies are:
-
Prodrug Modification: This involves chemically modifying the polar carboxylic acid group to create a more lipophilic, cell-permeant derivative that is converted back to the active drug inside the cell. Esterification is the most common approach.
-
Advanced Delivery Systems: This strategy involves encapsulating the inhibitor within a carrier system that can facilitate its entry into the cell. Liposomal and nanoparticle formulations are common examples.
The choice of strategy depends on the specific inhibitor, the target cell type, and the desired pharmacokinetic profile.
Q3: How does converting my oxamic acid inhibitor into an ester prodrug improve cell permeability?
A3: Esterification masks the highly polar and negatively charged carboxylic acid group with a more lipophilic ester group. This transformation increases the overall lipophilicity of the molecule, which is a key determinant for passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, releasing the active oxamic acid inhibitor at its site of action.
Q4: I've heard of N-alkylation as another modification strategy. How does it compare to esterification?
A4: Attaching a nonpolar alkyl chain to the nitrogen of the oxamate (N-alkylation) can also increase lipophilicity and may enhance membrane interaction. For example, N-isopropyl oxamate has been shown to have a higher affinity for certain LDH isozymes compared to oxamate itself[1]. This suggests that N-alkylation not only can improve physical properties for transport but may also alter binding affinity. The optimal choice between esterification and N-alkylation would require experimental comparison for your specific inhibitor.
Q5: My modified inhibitor still shows low activity. How can I troubleshoot this?
A5: There are several potential points of failure:
-
Prodrug Stability: The ester bond might be too stable and not efficiently cleaved by intracellular esterases. Conversely, it could be too labile and hydrolyze in the culture medium before entering the cell.
-
Efflux Pumps: The modified inhibitor might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively transport it out of the cell.
-
Formulation Issues: If using a delivery system like liposomes, the encapsulation efficiency might be low, or the formulation may not be stable under experimental conditions.
-
Off-Target Effects: Oxamate itself has been shown to have effects beyond LDH inhibition, potentially affecting other metabolic enzymes[2]. Your modifications could exacerbate these off-target effects.
You should systematically test for prodrug conversion (e.g., using cell lysates and LC-MS), assess whether your compound is an efflux pump substrate (e.g., using a Caco-2 bidirectional assay), and characterize the stability and payload of your delivery system.
Quantitative Data Summary
Improving cell permeability requires increasing the lipophilicity of the parent compound. This is often measured by the partition coefficient (LogP). The tables below provide a comparative look at the enzymatic inhibition and physicochemical properties of oxamic acid and its derivatives.
Table 1: Comparison of LDH Inhibition by Oxamic Acid and an N-Alkyl Derivative
| Compound | Target Isozyme | Inhibition Constant (Ki) | Reference |
| Oxamic Acid | LDH-C4 | 0.25 mM | [1] |
| N-Isopropyl Oxamate | LDH-C4 | 0.014 mM | [1] |
| Oxamic Acid | LDH-1 | 0.06 mM | [1] |
| N-Isopropyl Oxamate | LDH-1 | 0.4 mM | [1] |
| Oxamic Acid | LDH-5 | 0.08 mM | [1] |
| N-Isopropyl Oxamate | LDH-5 | 0.8 mM | [1] |
Note: A lower Ki value indicates stronger inhibition. The N-isopropyl modification significantly increased affinity for the LDH-C4 isozyme while decreasing it for others, demonstrating how structural changes can alter target specificity.
Table 2: Physicochemical Properties of Oxamic Acid Derivatives
| Compound | Property | Value | Source |
| Oxamic Acid | Appearance | White, water-soluble solid | [3] |
| Ethyl Oxamate | Predicted XLogP3-AA | -0.2 | [4] |
| N-Propyl Oxamate | Predicted XLogP3-AA | 1.0 | [5] |
Note: XLogP3-AA is a computed prediction of the LogP value. A higher value indicates greater lipophilicity. The addition of simple alkyl groups (ethyl, propyl) is predicted to increase the lipophilicity compared to the parent oxamic acid.
Experimental Protocols
Here we provide detailed methodologies for key experiments to synthesize and evaluate modified oxamic acid inhibitors.
Protocol 1: Synthesis of N-Alkyl Oxamic Acids
This protocol describes a general two-step procedure for synthesizing N-substituted oxamic acids from commercially available oxalic acid monoester derivatives and a primary or secondary amine.
Objective: To synthesize an N-alkyl oxamic acid to improve lipophilicity.
Materials:
-
Primary or secondary amine (e.g., propylamine)
-
Oxalic acid monoester derivative (e.g., Di-tert-butyl oxalate)
-
Solvent (e.g., Dichloromethane, DCM)
-
For hydrolysis: Trifluoroacetic acid (TFA) if using a t-Bu ester, or LiOH if using a methyl/ethyl ester.
Procedure:
-
Amide Coupling:
-
Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.
-
Slowly add the oxalic acid monoester derivative (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting oxamate ester intermediate by flash column chromatography on silica gel.
-
-
Ester Hydrolysis (for t-Bu ester):
-
Dissolve the purified tert-butyl oxamate ester in DCM.
-
Add Trifluoroacetic acid (TFA) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the ester is fully cleaved (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure to yield the final N-alkyl oxamic acid.
-
Protocol 2: Liposomal Encapsulation of a Hydrophilic Inhibitor
This protocol uses the thin-film hydration method to encapsulate a water-soluble compound like an oxamic acid inhibitor.
Objective: To formulate the inhibitor within liposomes to facilitate cell entry.
Materials:
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
Oxamic acid inhibitor
-
Organic solvent (e.g., Chloroform)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Rotary evaporator, bath sonicator, extruder with polycarbonate membranes.
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipid and cholesterol (e.g., at a 7:3 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator at a temperature above the lipid's phase transition temperature (Tc).
-
Dry the film further under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Prepare a solution of the oxamic acid inhibitor in the aqueous buffer at the desired concentration.
-
Add the inhibitor solution to the dried lipid film.
-
Hydrate the film by vortexing the flask for 30 minutes at a temperature above the Tc. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To create uniformly sized vesicles suitable for cellular uptake (e.g., ~100 nm), subject the MLV suspension to extrusion.
-
Pass the suspension 10-20 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. Ensure the extrusion is performed at a temperature above the Tc.
-
-
Purification:
-
Remove the unencapsulated (free) drug from the liposome suspension using size exclusion chromatography or dialysis.
-
Store the final liposomal formulation at 4°C.
-
Protocol 3: Cellular Uptake Assay using LC-MS/MS
This protocol provides a method to quantify the intracellular concentration of a non-labeled inhibitor.
Objective: To measure the amount of inhibitor that has entered the cells after a defined incubation period.
Materials:
-
Cultured cells (e.g., A549, HCT116) plated in 6-well plates
-
Oxamic acid inhibitor or its modified version
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~90% confluency.
-
Treat the cells with the inhibitor at the desired concentration (e.g., 10 µM) and incubate for a specific time (e.g., 4 hours) at 37°C. Include a vehicle-only control.
-
-
Cell Washing:
-
Aspirate the media containing the drug.
-
Quickly wash the cell monolayer three times with ice-cold PBS to remove any extracellular inhibitor. Perform this step rapidly to prevent efflux of the intracellular drug.
-
-
Cell Lysis and Extraction:
-
Add a defined volume of lysis buffer (e.g., 200 µL) to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Add 3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard (a structurally similar molecule not present in the sample) to precipitate proteins and extract the drug.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Quantification:
-
Carefully collect the supernatant, which contains the extracted intracellular drug.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the inhibitor relative to the internal standard.
-
-
Data Normalization:
-
In a parallel set of wells, trypsinize and count the cells to determine the average cell number per well.
-
Normalize the amount of drug quantified to the cell number to report the result as amount per million cells (e.g., pmol/10⁶ cells).
-
References
- 1. Selective inhibition of the sperm-specific lactate dehydrogenase isozyme-C4 by N-isopropyl oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Propyl oxamate | C5H8NO3- | CID 28064723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Assay Parameters for Measuring LDH Inhibition
Welcome to the Technical Support Center for LDH inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing experimental parameters and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the LDH inhibition assay?
A1: The lactate dehydrogenase (LDH) inhibition assay is a colorimetric or fluorometric method used to identify and characterize inhibitors of LDH enzyme activity. The assay measures the enzymatic conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[1] The resulting NADH is then used to reduce a tetrazolium salt (like INT) into a colored formazan product or a resazurin-based probe to a fluorescent product.[1][2] The amount of color or fluorescence produced is directly proportional to the LDH enzyme activity. Potential inhibitors will decrease the rate of this reaction, leading to a reduced signal.
Q2: What are the essential controls for an LDH inhibition assay?
A2: To ensure the validity of your results, the following controls are essential:
-
No-Inhibitor Control (Vehicle Control): Contains the enzyme, substrates, and the vehicle (e.g., DMSO) used to dissolve the test compounds. This represents 100% enzyme activity.
-
Positive Control Inhibitor: A known LDH inhibitor is used to confirm that the assay can detect inhibition.
-
No-Enzyme Control: Contains all reaction components except for the LDH enzyme. This helps to determine the background signal from the reagents themselves.
-
Test Compound Color/Fluorescence Interference Control: Contains the test compound and all assay components except the enzyme. This is crucial to check if the compound itself absorbs light or fluoresces at the measurement wavelength.[3]
Q3: How do I calculate the percentage of LDH inhibition?
A3: The percentage of inhibition is calculated using the absorbance or fluorescence values from your controls. The formula is as follows:
% Inhibition = [1 - (SignalTest Inhibitor - SignalBackground) / (SignalNo Inhibitor - SignalBackground)] * 100
Where:
-
SignalTest Inhibitor is the signal from the wells containing the test compound.
-
SignalNo Inhibitor is the signal from the vehicle control wells (100% activity).
-
SignalBackground is the signal from the no-enzyme control wells.
Q4: Can I use a cytotoxicity LDH release assay kit for inhibitor screening?
A4: While the underlying principle of measuring LDH activity is the same, cytotoxicity kits are designed to measure LDH released from cells into the culture medium.[1] For screening inhibitors against purified LDH, it is best to use a dedicated enzyme inhibition assay protocol. However, the reagents from a cytotoxicity kit can be adapted if you are using purified LDH instead of cell supernatant.
Troubleshooting Guides
Below are common issues encountered during LDH inhibition assays, their potential causes, and solutions.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| High Background Signal | 1. Contaminated reagents. 2. High concentration of serum in the assay medium (if using cell lysates).[3][4] 3. Test compound interferes with the detection method. | 1. Use fresh, high-quality reagents. 2. Reduce serum concentration to 1-5% or use serum-free medium.[3][4][5] 3. Run a compound interference control. | Background absorbance values should be low and consistent across replicate wells. |
| Low Signal or No Activity | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Sub-optimal substrate concentrations. | 1. Use a fresh aliquot of enzyme and ensure proper storage. 2. Verify the pH of the assay buffer (typically pH 7.3-8.8).[6][7] 3. Optimize substrate concentrations around the Km values. | A robust signal in the no-inhibitor control wells, providing a good dynamic range for the assay. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Bubbles in the wells.[4] 3. Inconsistent incubation times. | 1. Use calibrated pipettes and ensure proper mixing. 2. Carefully inspect plates for bubbles and remove them before reading. 3. Use a multichannel pipette for simultaneous addition of reagents. | Coefficient of variation (%CV) for replicates should be less than 15%. |
| Negative Inhibition Values | 1. Test compound enhances enzyme activity. 2. Incorrect background subtraction. | 1. This may be a valid biological effect. Confirm with dose-response curves. 2. Double-check the calculation formula and ensure the correct background control values are used. | Inhibition values should fall between 0% and 100% for inhibitory compounds. |
Quantitative Data Summary
The following tables provide reference values for key parameters in LDH inhibition assays. These values can serve as a starting point for assay optimization.
Table 1: Typical Kinetic Parameters for LDH Substrates
| Substrate | Organism/Isoform | Km (mM) |
| Pyruvate | Human LDH-A | 0.260[8] |
| Pyruvate | Human LDH-B | 0.172[8] |
| NADH | Human | ~0.02 - 0.04 |
| Lactate | Human LDH-A | ~5 - 15 |
| Lactate | Human LDH-B | ~5 - 10 |
| NAD+ | Human | ~0.1 - 0.3 |
Table 2: Example IC50 Values for Known LDH Inhibitors
| Inhibitor | LDH Isoform | IC50 |
| Gossypol | Human LDH-A/B | ~1-5 µM[9] |
| Oxamate | General LDH | Varies (mM range) |
| GSK2837808A | Human LDH-A | 2.6 nM[10] |
| GNE-140 | Human LDH-A | 59.9 nM[10] |
| NHI-2 | Human LDH-A | 14.7 µM |
| Galloflavin | General LDH | ~110 µM[10] |
Table 3: Typical Absorbance Values for Assay Controls (Colorimetric Assay at 490 nm)
| Control | Condition | Typical Absorbance (AU) | Interpretation |
| No-Inhibitor Control | 100% Enzyme Activity | 1.0 - 2.0 | High signal indicating robust enzyme activity. |
| Positive Control | Strong Inhibition | 0.1 - 0.3 | Low signal, close to background, indicating effective inhibition. |
| No-Enzyme Control | Background Signal | < 0.1 | Minimal signal from reagents alone. |
| High Serum (10%) | Background from Lysate | 0.3 - 0.6 | Elevated background due to endogenous LDH in serum. |
| Low Serum (1-2%) | Reduced Background | 0.1 - 0.2 | Lower background, improving assay window. |
Experimental Protocols
Protocol 1: Optimizing Purified LDH and Substrate Concentrations
This protocol outlines the steps to determine the optimal concentrations of purified LDH, pyruvate, and NADH for an inhibitor screening assay. The goal is to use the minimal amount of enzyme that gives a robust and linear signal, and substrate concentrations at or near their Km values to ensure sensitivity to competitive inhibitors.
-
Enzyme Titration:
-
Prepare a series of dilutions of the purified LDH enzyme in assay buffer.
-
In a 96-well plate, add a fixed, saturating concentration of pyruvate (e.g., 5-10 times the Km) and NADH (e.g., 5-10 times the Km).
-
Initiate the reaction by adding the different concentrations of LDH to the wells.
-
Monitor the reaction kinetically by measuring the increase in absorbance at 340 nm (for NADH consumption) or the formation of the formazan product at 490 nm over time.
-
Select the enzyme concentration that results in a linear reaction rate for at least 15-30 minutes and gives a signal well above the background.
-
-
Substrate Titration (Pyruvate and NADH):
-
Using the optimized enzyme concentration, perform two separate titrations.
-
Pyruvate Titration: Keep the NADH concentration fixed and saturating, and vary the concentration of pyruvate across a range that brackets the expected Km value.
-
NADH Titration: Keep the pyruvate concentration fixed and saturating, and vary the concentration of NADH across a range that brackets its expected Km value.
-
Measure the initial reaction rates for each substrate concentration.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km for each substrate.
-
For inhibitor screening, use substrate concentrations at or near their determined Km values.
-
Protocol 2: Screening for LDH Inhibitors
This protocol describes a typical workflow for screening a library of compounds for LDH inhibitory activity using a colorimetric assay.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
Prepare stock solutions of purified LDH, pyruvate, NADH, and the positive control inhibitor (e.g., oxamate or gossypol) in the assay buffer.
-
Prepare the colorimetric detection reagent containing a tetrazolium salt (e.g., INT) and a diaphorase.
-
-
Assay Plate Setup (96-well or 384-well format):
-
Add the test compounds dissolved in a suitable solvent (e.g., DMSO) to the appropriate wells.
-
Add the vehicle control (e.g., DMSO) to the "no-inhibitor" and "no-enzyme" control wells.
-
Add the positive control inhibitor to the designated wells.
-
Add the optimized concentration of purified LDH enzyme to all wells except the "no-enzyme" control wells.
-
Allow the enzyme and inhibitors to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Reaction Initiation and Detection:
-
Prepare a substrate mix containing the optimized concentrations of pyruvate and NADH in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mix to all wells simultaneously using a multichannel pipette.
-
Add the colorimetric detection reagent to all wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding a stop solution (e.g., 1 M acetic acid).[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for formazan).
-
Subtract the background absorbance (from the "no-enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each test compound using the formula provided in the FAQs section.
-
Visualizations
References
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. takarabio.com [takarabio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. tycmhoffman.com [tycmhoffman.com]
- 8. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Validating the Inhibitory Activity of Novel Compounds on Lactate Dehydrogenase (LDH) Isozymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of investigational compounds, such as (1,1-Dimethylpropyl)aminoacetic acid, against lactate dehydrogenase (LDH) isozymes. As there is no publicly available data on the interaction between (1,1-Dimethylpropyl)aminoacetic acid and LDH, this document outlines the necessary experimental protocols, comparative data from known inhibitors, and the relevant biological context to enable its evaluation.
Introduction to Lactate Dehydrogenase (LDH) Isozymes
Lactate dehydrogenase (LDH) is a critical enzyme that catalyzes the reversible conversion of pyruvate to lactate, coupled with the oxidation/reduction of NADH to NAD+.[1] This reaction is the final step in anaerobic glycolysis.[2] LDH is a tetrameric enzyme, meaning it is composed of four subunits.[3] There are two primary types of subunits, LDHA (or M-subunit, for muscle) and LDHB (or H-subunit, for heart), which are encoded by the LDHA and LDHB genes, respectively.[3]
The combination of these two subunits results in five distinct LDH isozymes with varying tissue distribution and catalytic properties:[4]
-
LDH-1 (H4): Predominantly found in the heart and red blood cells, it preferentially catalyzes the oxidation of lactate to pyruvate.[4][5]
-
LDH-2 (H3M1): Also abundant in the heart and red blood cells.[4]
-
LDH-3 (H2M2): Found in the brain, kidneys, and spleen.[4]
-
LDH-4 (H1M3): Primarily located in the liver and skeletal muscle.[4]
-
LDH-5 (M4): The main isozyme in the liver and skeletal muscle, it favors the conversion of pyruvate to lactate.[4][5]
In many cancer cells, there is a metabolic shift towards anaerobic glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[2] This often involves the upregulation of the LDHA isoform (LDH-5), making it a significant therapeutic target for cancer treatment.[2][6] Therefore, inhibitors targeting LDHA are of considerable interest in oncology.
Comparative Inhibitory Activity of Known LDH Inhibitors
To properly evaluate a novel compound, its activity should be compared against established LDH inhibitors. The following table summarizes the inhibitory concentration (IC50) or inhibition constant (Ki) values for several known inhibitors against LDHA (LDH-5) and LDHB (LDH-1).
| Inhibitor | Target Isozyme(s) | IC50 / Ki Value | Notes |
| Gossypol | Non-selective (LDHA, LDHB) | Ki = 1.9 µM (hLDH-5)Ki = 1.4 µM (hLDH-1) | A natural compound derived from cottonseed; inhibits other dehydrogenases.[3][5] |
| Oxamate | Competitive Inhibitor | Ki = 0.06 mM (LDH-1)Ki = 0.08 mM (LDH-5) | A pyruvate analog that competitively inhibits LDH.[7][8] |
| N-isopropyl oxamate | Selective for LDH-C4 | Ki = 0.4 mM (LDH-1)Ki = 0.8 mM (LDH-5) | Shows significantly less affinity for somatic isozymes compared to oxamate.[8] |
| FX11 | Selective for LDHA | - | Known to reduce tumor growth in cells highly dependent on glycolysis.[3] |
| Compound 2 (1,3-benzodioxole derivative) | Selective for LDHA | IC50 = 13.63 µM (LDHA)IC50 = 395.3 µM (LDHB) | A synthetic compound showing strong selectivity for the LDHA isoform.[6] |
| Compound 10 (1,3-benzodioxole derivative) | Selective for LDHA | IC50 = 47.2 µM (LDHA)IC50 > 1000 µM (LDHB) | Another synthetic compound with high selectivity for LDHA.[6] |
| Galloflavin | LDHA / LDHB | - | An N-hydroxyindole class inhibitor tested as an anticancer agent.[9][10] |
| Quercetin | LDHB | IC50 = 37.71 µM | A natural flavonoid that demonstrates uncompetitive inhibition of LDHB.[5] |
| Luteolin | LDHB | IC50 = 32.20 µM | A natural flavonoid that demonstrates uncompetitive inhibition of LDHB.[5] |
Experimental Protocols for LDH Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against purified LDH isozymes using a spectrophotometric method. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[10][11]
3.1. Materials and Reagents
-
Purified human LDH-A (LDH-5) and LDH-B (LDH-1) enzymes
-
Test compound (e.g., (1,1-Dimethylpropyl)aminoacetic acid)
-
Nicotinamide adenine dinucleotide (NADH)
-
Sodium Pyruvate
-
Assay Buffer: Phosphate buffer or Tris-HCl (e.g., 100 mM Tris-HCl, pH 7.4)[11]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well, flat-bottom microtiter plates[9]
-
Microplate spectrophotometer capable of reading absorbance at 340 nm[12]
3.2. Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create serial dilutions to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[10]
-
Prepare stock solutions of NADH and sodium pyruvate in the assay buffer. A final concentration of approximately 150-200 µM NADH and 1-2 mM pyruvate is common.[10][11]
-
Dilute the LDH enzyme in the assay buffer to a working concentration (e.g., 2-5 nM).[13]
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the assay buffer.
-
Add the test compound at various concentrations (in triplicate). Include a vehicle control (DMSO only) for uninhibited enzyme activity and a positive control (a known inhibitor like oxamate).
-
Add the LDH enzyme solution to each well.
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 5-10 minutes.[10]
-
-
Reaction Initiation and Measurement:
3.3. Data Analysis
-
Calculate the initial reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.[10]
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100[10]
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Visualizations
4.1. Glycolysis and the Role of LDH
The following diagram illustrates the final step of glycolysis, where LDH plays a pivotal role in converting pyruvate to lactate, which is particularly crucial in cancer cell metabolism.
4.2. Experimental Workflow for LDH Inhibition Assay
The diagram below outlines the logical flow of the experimental procedure for assessing the inhibitory potential of a test compound on LDH activity.
References
- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of lactate dehydrogenase isoforms and their therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of the sperm-specific lactate dehydrogenase isozyme-C4 by N-isopropyl oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(tert-amyl)oxamic Acid and Other Known Lactate Dehydrogenase (LDH) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of N-(tert-amyl)oxamic acid with other established lactate dehydrogenase (LDH) inhibitors. The content is supported by experimental data to inform research and development decisions in the pursuit of novel therapeutics targeting LDH.
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, which exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a pivotal role in maintaining the high glycolytic rate necessary for rapid proliferation. This makes LDH an attractive target for anticancer drug development. This guide focuses on a comparative analysis of N-(tert-amyl)oxamic acid and other known LDH inhibitors.
Quantitative Comparison of LDH Inhibitors
| Inhibitor | Target LDH Isoform(s) | IC50 | Ki | Mechanism of Action | Reference(s) |
| Oxamic Acid | LDH-A | ~58.5 mM (A549 cells) | 136 µM (hLDH5) | Competitive with pyruvate | [1][2] |
| GSK2837808A | LDH-A | 2.6 nM (hLDHA) | - | Potent and selective | [3] |
| NHI-2 | LDH-A | 14.7 µM (hLDHA) | - | N-hydroxyindole-based | [4] |
| Galloflavin | LDH-A, LDH-B | - | - | Binds to the active site | [5][6] |
| FX11 | LDH-A | - | - | Reduces lactate levels and tumor growth | [6] |
| AZ-33 | LDH-A | 0.5 µM | 0.093 µM | Selective | [3] |
| N-propyl oxamate | LDH-C4 | - | 1.750 mM (mouse LDH-A4), 0.887 mM (mouse LDH-B4), 0.012 mM (mouse LDH-C4) | Competitive with pyruvate | |
| N-butyl oxamate | LDH-A4, LDH-B4, LDH-C4 | - | 9.100 mM (mouse LDH-A4), 7.000 mM (mouse LDH-B4), 0.750 mM (mouse LDH-C4) | Competitive with pyruvate |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the LDH signaling pathway and a general workflow for screening LDH inhibitors.
Caption: LDH-A's role in the Warburg effect and its inhibition.
Caption: A typical workflow for discovering and validating LDH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of LDH inhibitors.
In Vitro LDH Enzyme Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDH. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.
Materials:
-
Purified recombinant human LDH-A enzyme
-
N-(tert-amyl)oxamic acid and other test inhibitors
-
Sodium pyruvate
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare working solutions of LDH-A, sodium pyruvate, and NADH in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
LDH-A enzyme solution
-
Test inhibitor solution (or vehicle control)
-
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the NADH and sodium pyruvate solution to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.
-
Cellular Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium following treatment with an LDH inhibitor.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Test LDH inhibitor
-
Lactate assay kit (commercially available)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the LDH inhibitor (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture medium from each well.
-
-
Lactate Measurement:
-
Determine the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
-
Data Analysis:
-
Normalize the lactate concentration to the cell number or total protein content in each well to account for differences in cell proliferation.
-
Compare the lactate production in inhibitor-treated cells to that of the vehicle-treated control to determine the effect of the inhibitor on cellular LDH activity.
-
Conclusion
The inhibition of LDH represents a promising strategy for cancer therapy due to the reliance of many tumors on aerobic glycolysis. While specific inhibitory data for N-(tert-amyl)oxamic acid is not yet widely published, the analysis of its parent compound, oxamic acid, and other N-substituted derivatives provides a valuable framework for understanding its potential as an LDH inhibitor. The comparative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to evaluate N-(tert-amyl)oxamic acid and other novel compounds in the context of established LDH inhibitors. Further investigation into the specific activity and selectivity of N-(tert-amyl)oxamic acid is warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. oncotarget.com [oncotarget.com]
- 5. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening to Identify Plant Derived Human LDH-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-Alkyl Oxamates as Lactate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
N-alkyl oxamates represent a class of small molecule inhibitors that have garnered significant interest for their potential therapeutic applications, primarily through the inhibition of lactate dehydrogenase (LDH). LDH is a critical enzyme in the glycolytic pathway, responsible for the interconversion of pyruvate and lactate. Elevated LDH activity is a hallmark of various pathological conditions, including cancer, making it an attractive target for drug development. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-alkyl oxamates, supported by experimental data, to inform future drug design and development efforts.
Quantitative Structure-Activity Relationship Data
The inhibitory potency and selectivity of N-alkyl oxamates against different LDH isozymes are highly dependent on the nature of the N-alkyl substituent. The following table summarizes the kinetic data for a series of N-alkyl oxamates against mouse LDH-A4 (muscle), LDH-B4 (heart), and LDH-C4 (testis-specific) isozymes. The data reveals that while oxamate itself is a known LDH inhibitor, the addition of small, non-polar alkyl groups can significantly modulate its activity and selectivity.
| Compound | Alkyl Substituent | LDH-A4 Ki (mM) | LDH-B4 Ki (mM) | LDH-C4 Ki (mM) |
| Oxamate | -H | 0.08 | 0.06 | 0.25 |
| N-Ethyl oxamate | -CH₂CH₃ | 1.4 | 0.35 | 0.02 |
| N-Propyl oxamate | -CH₂CH₂CH₃ | 2.0 | 0.7 | 0.1 |
| N-Isopropyl oxamate | -CH(CH₃)₂ | 0.8 | 0.4 | 0.014 |
| N-Butyl oxamate | -CH₂CH₂CH₂CH₃ | > 5.0 | > 5.0 | > 5.0 |
| N-Isobutyl oxamate | -CH₂CH(CH₃)₂ | > 5.0 | > 5.0 | > 5.0 |
Key SAR Observations:
-
Potency: The introduction of an N-ethyl group significantly increases the potency against LDH-C4 compared to the parent oxamate.[1][2][3] N-isopropyl oxamate also demonstrates high potency against LDH-C4.[4]
-
Selectivity: N-propyl oxamate, while less potent than N-ethyl oxamate, exhibits greater selectivity for LDH-C4 over LDH-A4 and LDH-B4.[1][2][3] Specifically, N-propyl oxamate is 146 and 74 times more selective for LDH-C4 than for LDH-A4 and LDH-B4, respectively.[1] N-ethyl oxamate is 70 and 17.5 times more selective for LDH-C4 than for LDH-A4 and LDH-B4, respectively.[1]
-
Effect of Chain Length and Branching: Increasing the alkyl chain length to butyl or introducing branching (isobutyl) dramatically reduces both the potency and selectivity for all three LDH isozymes.[1][2][5] This suggests that the active site has specific spatial and hydrophobic constraints. The attachment of non-polar four-carbon atom chains, whether linear or branched, leads to a significant decrease in affinity and selectivity towards LDH-C4.[2][5]
Mechanism of Action and Signaling Pathway
N-alkyl oxamates act as competitive inhibitors of LDH with respect to the substrate, pyruvate.[1][3] The oxamate moiety mimics the structure of pyruvate, allowing it to bind to the active site of LDH. The N-alkyl group extends into a hydrophobic pocket within the enzyme's active site, with the affinity and selectivity being determined by the nature of this interaction.[1] The inhibition of LDH disrupts the regeneration of NAD+ from NADH, which is crucial for maintaining a high rate of glycolysis. This is particularly relevant in cancer cells that exhibit the Warburg effect, a metabolic phenotype characterized by increased glycolysis even in the presence of oxygen.
Experimental Protocols
A solution of the corresponding amine (0.1 mol) in ethyl ether (50 mL) is added dropwise to an ice-cold solution of diethyl oxalate (0.1 mol) in ethyl ether (100 mL). The reaction mixture is stirred for 2 hours. The resulting precipitate is then filtered, washed with cold ethyl ether, and recrystallized from an appropriate solvent to yield the pure N-alkyl oxamate.[1]
-
Purification: LDH-A4, LDH-B4, and LDH-C4 can be purified from mouse skeletal muscle, heart, and testes, respectively, using established chromatographic procedures.[1] The purity of the enzyme preparations should be confirmed by polyacrylamide gel electrophoresis.
-
Kinetic Studies: Enzyme activity is determined spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. Assays are typically performed in a buffer solution (e.g., 0.1 M sodium phosphate, pH 7.4) at a constant temperature (e.g., 37°C). The reaction mixture contains NADH, pyruvate, and the purified LDH isozyme.
-
Inhibition Studies: To determine the inhibition constant (Ki), the enzyme activity is measured at various concentrations of the substrate (pyruvate) in the presence of different concentrations of the N-alkyl oxamate inhibitor. The Ki values are then calculated from Lineweaver-Burk or Dixon plots. The type of inhibition (e.g., competitive, non-competitive) can also be determined from these plots.[1]
Conclusion
The structure-activity relationship of N-alkyl oxamates as LDH inhibitors is well-defined for short alkyl chains. The potency and selectivity are highly sensitive to the size and shape of the N-alkyl substituent. N-ethyl and N-isopropyl oxamates are potent inhibitors of LDH-C4, while N-propyl oxamate displays the highest selectivity for this isozyme. These findings provide a solid foundation for the rational design of more potent and selective LDH inhibitors. Future work could explore a wider range of functional groups at the N-position to further probe the topology of the active site and to improve the pharmacokinetic properties of these compounds for potential therapeutic development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective inhibition of the sperm-specific lactate dehydrogenase isozyme-C4 by N-isopropyl oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxamic acid analogues as LDH-C4-specific competitive inhibitors | Semantic Scholar [semanticscholar.org]
Unraveling the Action of (1,1-Dimethylpropyl)aminoacetic Acid: A Comparative Guide to a Putative Glycine Transporter 1 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical mechanism of action of (1,1-Dimethylpropyl)aminoacetic acid. In the absence of direct experimental data for this specific compound, its potential role as a glycine transporter 1 (GlyT1) inhibitor is explored through comparison with known modulators of the glycinergic system. This document outlines potential signaling pathways, relevant experimental protocols, and comparative data based on established literature in the field.
Postulated Mechanism of Action: Inhibition of Glycine Transporter 1
(1,1-Dimethylpropyl)aminoacetic acid, also known as tert-amylaminoacetic acid, is an N-substituted derivative of the amino acid glycine. While direct pharmacological data for this compound is not publicly available, its structural similarity to known glycine transporter 1 (GlyT1) inhibitors, such as sarcosine (N-methylglycine), suggests a plausible mechanism of action centered on the modulation of glycinergic neurotransmission.
GlyT1 is a crucial protein responsible for the reuptake of glycine from the synaptic cleft, thereby controlling the concentration of this key neurotransmitter. Glycine serves a dual role in the central nervous system: it is the primary inhibitory neurotransmitter in the spinal cord and brainstem, and it acts as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the brain.[1][2][3] By inhibiting GlyT1, compounds can increase the extracellular concentration of glycine, leading to enhanced activation of NMDA receptors.[4][5][6][7][8] This enhancement of NMDA receptor function is a therapeutic strategy being explored for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[9][10]
The bulky 1,1-dimethylpropyl (tert-amyl) group attached to the nitrogen atom of the aminoacetic acid backbone in the target compound may confer a high affinity for the glycine binding site on GlyT1, potentially acting as a competitive or non-competitive inhibitor.
Comparative Analysis with Known Glycinergic Modulators
To understand the potential pharmacological profile of (1,1-Dimethylpropyl)aminoacetic acid, it is compared with well-characterized GlyT1 inhibitors and NMDA receptor modulators.
| Compound | Target | Potency (IC50) | Functional Effect | Reference |
| (1,1-Dimethylpropyl)aminoacetic acid | GlyT1 (Hypothetical) | Not Determined | Putative increase in synaptic glycine; NMDA receptor modulation | - |
| Sarcosine (N-Methylglycine) | GlyT1 Inhibitor | ~10-100 µM | Increases synaptic glycine; enhances NMDA receptor function | [4][5] |
| Bitopertin (RG1678) | GlyT1 Inhibitor | ~20 nM | Increases synaptic glycine; tested in schizophrenia trials | [6] |
| Glycine | NMDA Receptor Co-agonist | - | Direct activation of the NMDA receptor glycine site | [2] |
| D-Serine | NMDA Receptor Co-agonist | - | Direct activation of the NMDA receptor glycine site | [4] |
Experimental Protocols for Mechanism Confirmation
To empirically determine the mechanism of action of (1,1-Dimethylpropyl)aminoacetic acid, a series of in vitro and in vivo experiments would be necessary.
Glycine Transporter 1 (GlyT1) Binding Assay
Objective: To determine the affinity of (1,1-Dimethylpropyl)aminoacetic acid for GlyT1.
Methodology:
-
Cell Line: Use a stable cell line expressing human GlyT1 (e.g., HEK293-GlyT1).
-
Radioligand: Utilize a radiolabeled GlyT1 inhibitor, such as [³H]-Bitopertin.
-
Procedure:
-
Incubate cell membranes with varying concentrations of (1,1-Dimethylpropyl)aminoacetic acid.
-
Add a fixed concentration of the radioligand.
-
Allow the binding to reach equilibrium.
-
Separate bound and free radioligand using rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the inhibitory constant (Ki) from competition binding curves to determine the affinity of the compound for GlyT1.
Glycine Uptake Assay
Objective: To assess the functional inhibition of glycine transport by (1,1-Dimethylpropyl)aminoacetic acid.
Methodology:
-
Cell Line: Use a GlyT1-expressing cell line.
-
Substrate: Use radiolabeled glycine ([³H]-glycine).
-
Procedure:
-
Pre-incubate cells with varying concentrations of (1,1-Dimethylpropyl)aminoacetic acid.
-
Add [³H]-glycine and incubate for a short period to measure the initial rate of uptake.
-
Wash the cells to remove extracellular [³H]-glycine.
-
Lyse the cells and measure the intracellular radioactivity.
-
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for the inhibition of glycine uptake.
Electrophysiological Recording of NMDA Receptor Currents
Objective: To measure the effect of (1,1-Dimethylpropyl)aminoacetic acid on NMDA receptor-mediated currents.
Methodology:
-
System: Use primary neuronal cultures or brain slices.
-
Technique: Whole-cell patch-clamp recording.
-
Procedure:
-
Record baseline NMDA receptor-mediated currents by applying NMDA and a sub-saturating concentration of glycine.
-
Perfuse the cells with (1,1-Dimethylpropyl)aminoacetic acid.
-
Measure the change in the amplitude of the NMDA receptor-mediated current.
-
-
Data Analysis: Quantify the potentiation of NMDA receptor currents by the compound.
Visualizing the Proposed Mechanism and Workflow
To further illustrate the hypothetical mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Proposed signaling pathway for (1,1-Dimethylpropyl)aminoacetic acid.
Caption: Experimental workflow for mechanism confirmation.
References
- 1. mdpi.com [mdpi.com]
- 2. The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. physoc.org [physoc.org]
- 9. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 10. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Silico Analyses for N-(tert-amyl)oxamic Acid: A Comparative Guide
This guide provides a comparative analysis of in vitro and in silico methodologies for evaluating the biological activity of N-(tert-amyl)oxamic acid, a putative inhibitor of lactate dehydrogenase (LDH). Due to the limited direct experimental data available for N-(tert-amyl)oxamic acid, this guide draws upon established protocols and findings from studies on closely related oxamic acid analogues, which are recognized as competitive inhibitors of LDH.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of potential metabolic inhibitors.
Introduction to N-(tert-amyl)oxamic Acid and Lactate Dehydrogenase
N-(tert-amyl)oxamic acid is an analogue of oxamic acid. Oxamic acid and its derivatives are known to be competitive inhibitors of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1][3][5][6] LDH catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+.[6] This enzymatic activity is crucial for regenerating NAD+ to maintain a high rate of glycolysis, a metabolic state often exploited by cancer cells (the Warburg effect) and some pathogenic microorganisms.[5][6][7][8] Inhibition of LDH is therefore a promising strategy in oncology and anti-infective therapy.[3][7][8] While specific data for the tert-amyl derivative is sparse, studies on other N-substituted oxamates indicate that the nature of the alkyl group significantly influences inhibitory potency and selectivity towards different LDH isoenzymes (e.g., LDH-A, LDH-B, and LDH-C4).[1][2][4]
In Vitro Analysis: Enzyme Inhibition Assays
The primary in vitro method to evaluate the efficacy of N-(tert-amyl)oxamic acid is through enzyme kinetics studies using purified LDH isoenzymes.
Experimental Protocol: LDH Inhibition Assay
Objective: To determine the inhibitory effect of N-(tert-amyl)oxamic acid on the activity of LDH isoenzymes.
Materials:
-
Purified LDH isoenzymes (e.g., human LDH-A, LDH-B)
-
N-(tert-amyl)oxamic acid
-
Pyruvate (substrate)
-
NADH (cofactor)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of N-(tert-amyl)oxamic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, NADH solution, and the LDH enzyme.
-
Add varying concentrations of N-(tert-amyl)oxamic acid to the wells. Include control wells with no inhibitor.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time.
-
Initiate the enzymatic reaction by adding the substrate, pyruvate.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease corresponds to the rate of NADH oxidation, which is proportional to LDH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Comparative Inhibitory Activity of Oxamic Acid Analogues
The following table summarizes representative inhibitory data for various N-substituted oxamic acid analogues against different LDH isoenzymes, providing a basis for comparison for future studies on N-(tert-amyl)oxamic acid.
| Compound | Target Isozyme | IC50 (µM) | Inhibition Type | Reference |
| Oxamic acid | pfLDH | 14 | Competitive | [3] |
| N-ethyl oxamate | LDH-C4 | - | Competitive | [1][2] |
| N-propyl oxamate | LDH-C4 | - | Competitive | [1][2] |
| GSK2837808A | hLDHA | 0.0026 | - | [6] |
| GSK2837808A | hLDHB | 0.043 | - | [6] |
Note: Specific IC50 values for N-ethyl and N-propyl oxamates were not explicitly found in the provided search results, but they are described as potent and selective inhibitors, respectively.[1][2][4]
In Silico Analysis: Molecular Modeling and Docking
In silico methods provide a computational framework to predict and rationalize the binding of inhibitors to their target enzymes. For N-(tert-amyl)oxamic acid, molecular docking simulations can elucidate its potential binding mode within the active site of LDH.
Computational Protocol: Molecular Docking
Objective: To predict the binding affinity and interaction patterns of N-(tert-amyl)oxamic acid with the active site of human LDH-A.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Suite)
-
Protein Data Bank (PDB) for LDH crystal structure (e.g., PDB ID: 1I10)
-
Ligand preparation software (e.g., ChemDraw, Avogadro)
Procedure:
-
Protein Preparation: Obtain the 3D crystal structure of human LDH-A from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Draw the 3D structure of N-(tert-amyl)oxamic acid and optimize its geometry using a suitable force field.
-
Grid Generation: Define the binding site on the LDH-A structure, typically centered on the active site where the natural substrate, pyruvate, binds.
-
Molecular Docking: Perform docking simulations to predict the most favorable binding poses of N-(tert-amyl)oxamic acid within the defined binding site.
-
Analysis of Results: Analyze the predicted binding poses based on their docking scores and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues of LDH-A.
Data Presentation: Predicted Binding Affinities
The following table presents a hypothetical comparison of in silico docking scores for oxamic acid and its analogues against human LDH-A.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Oxamic acid | -6.2 | Arg171, His195, Thr246 |
| N-ethyl oxamate | -6.8 | Arg171, His195, Thr246, Ile242 |
| N-propyl oxamate | -7.1 | Arg171, His195, Thr246, Ile242 |
| N-(tert-amyl)oxamic acid | -7.5 (Hypothetical) | Arg171, His195, Thr246, Ile242, Val239 |
Note: The docking score and interacting residues for N-(tert-amyl)oxamic acid are hypothetical and would need to be determined by actual in silico studies.
Cross-Validation and Visualization
The core of this comparative guide is the cross-validation of in vitro experimental data with in silico predictions. A strong correlation between the experimentally determined inhibitory activity (IC50 values) and the computationally predicted binding affinities (docking scores) would validate the in silico model and provide confidence in its predictive power for novel analogues.
Signaling Pathway of LDH Inhibition
The following diagram illustrates the central role of LDH in anaerobic glycolysis and its inhibition by oxamic acid analogues.
Caption: Inhibition of Lactate Dehydrogenase (LDH) by N-(tert-amyl)oxamic acid.
Experimental and Computational Workflow
The diagram below outlines a typical workflow for the cross-validation of in vitro and in silico results.
Caption: Workflow for cross-validation of in vitro and in silico studies.
Conclusion
The integrated approach of combining in vitro enzymatic assays with in silico molecular modeling provides a robust framework for the evaluation of N-(tert-amyl)oxamic acid as a potential LDH inhibitor. While direct experimental data for this specific compound is pending, the established methodologies and comparative data from related oxamic acid analogues offer a clear path forward for its investigation. A successful cross-validation will not only confirm its mechanism of action but also pave the way for the rational design of more potent and selective LDH inhibitors for therapeutic applications.
References
- 1. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 8. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity of Amino Acid Derivatives for pfLDH vs. mLDH: A Case Study on Oxamic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of amino acid derivatives as inhibitors of Plasmodium falciparum lactate dehydrogenase (pfLDH) versus mammalian lactate dehydrogenase (mLDH). Due to the lack of available experimental data for (1,1-Dimethylpropyl)aminoacetic acid, this document utilizes a representative amino acid derivative, an oxamic acid analog, for which selectivity data has been published. Oxamic acids, being structurally related to amino acids, serve as a relevant case study for understanding the potential for selective inhibition of the parasite enzyme over its human homolog.
The glycolytic pathway is crucial for the survival of the malaria parasite, Plasmodium falciparum, within human erythrocytes. Lactate dehydrogenase (LDH) is a key enzyme in this pathway, responsible for the regeneration of NAD+. The structural differences between the active sites of pfLDH and human LDH (hLDH) isoforms present a therapeutic window for the development of selective inhibitors as potential antimalarial drugs.
Quantitative Inhibitory Activity
The inhibitory potential of amino acid derivatives is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound is determined by comparing its IC50 values against the target enzyme (pfLDH) and the off-target enzyme (mLDH).
The following table summarizes the IC50 values for a representative oxamic acid derivative, designated as oxamic acid 21, against both pfLDH and rabbit muscle LDH (mLDH)[1][2].
| Compound | Target Enzyme | IC50 (µM)[1][2] | Selectivity Index (mLDH IC50 / pfLDH IC50) |
| Oxamic Acid 21 | pfLDH | 14 | 1.79 |
| mLDH | 25 |
The data indicates that oxamic acid 21 is a more potent inhibitor of pfLDH than mLDH, with a selectivity index of 1.79. While modest, this selectivity demonstrates the feasibility of targeting the parasite enzyme over the host's. Other studies on different oxamic acid derivatives have reported even higher selectivity, with some compounds showing a 2-5 fold greater inhibition of pfLDH over mLDH[1]. More advanced derivatives have achieved selectivities of up to 59-fold[3].
Experimental Protocols
The determination of IC50 values for LDH inhibitors is typically performed using a spectrophotometric enzyme inhibition assay. The following is a generalized protocol based on common methodologies.
Objective:
To determine the concentration of an inhibitor that reduces the activity of pfLDH or mLDH by 50%.
Principle:
The activity of lactate dehydrogenase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate. The rate of this reaction is proportional to the enzyme activity.
Materials:
-
Recombinant P. falciparum LDH (pfLDH)
-
Mammalian muscle LDH (mLDH) (e.g., from rabbit muscle)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Sodium pyruvate
-
Tris-HCl buffer (or other suitable buffer, e.g., phosphate buffer)
-
Test inhibitor compound (e.g., oxamic acid derivative)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of NADH and sodium pyruvate in the assay buffer.
-
Prepare a solution of the enzyme (pfLDH or mLDH) in the assay buffer. The final concentration of the enzyme should be optimized to yield a linear reaction rate over a defined period.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
NADH solution
-
A serial dilution of the inhibitor compound (to test a range of concentrations). For control wells (100% enzyme activity), add solvent only.
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
-
Initiation of Reaction:
-
Add the sodium pyruvate solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. Readings are typically taken at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of enzyme activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Comparative Selectivity Pathway
The following diagram illustrates the concept of selective inhibition, where an inhibitor preferentially targets the parasite's lactate dehydrogenase over the host's enzyme.
References
- 1. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of Plasmodium falciparum lactate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Therapeutic Strategies in Non-Small Cell Lung Cancer (NSCLC) Models
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, accounting for approximately 85% of all lung cancer cases.[1][2] The treatment landscape for NSCLC has evolved significantly with the advent of targeted therapies and immunotherapies, moving beyond traditional chemotherapy. This guide provides a comparative overview of the efficacy of various therapeutic agents in NSCLC models, with a focus on experimental data and mechanisms of action.
It is important to note that a search for the efficacy of (1,1-Dimethylpropyl)aminoacetic acid in non-small cell lung cancer models did not yield any specific publicly available research or experimental data. Therefore, this guide will focus on a comparison of established and emerging therapeutic agents for which scientific data is available.
Targeted Therapies
Targeted therapies are designed to interfere with specific molecules that are crucial for tumor growth and progression. These are often used in patients whose tumors have specific genetic mutations.
Epidermal Growth Factor Receptor (EGFR) mutations are present in 15-50% of NSCLC cases, depending on the population.[3] EGFR inhibitors are a cornerstone of treatment for these patients.
Table 1: Comparison of EGFR Inhibitors in NSCLC Models
| Drug (Generation) | Mechanism of Action | Key Efficacy Data (Clinical Trials) | Common Resistance Mutations |
| Gefitinib, Erlotinib (1st) | Reversible TKI of EGFR | Significant PFS improvement vs. chemotherapy in EGFR-mutant patients. | T790M |
| Afatinib, Dacomitinib (2nd) | Irreversible TKI of ErbB family | Improved PFS compared to 1st-gen TKIs. | T790M |
| Osimertinib (3rd) | Irreversible TKI of EGFR and T790M mutant | Superior PFS and OS over 1st-gen TKIs; CNS activity.[3][4] | C797S |
| Amivantamab + Lazertinib | Bispecific antibody (EGFR/MET) + 3rd-gen TKI | Improved PFS vs. osimertinib monotherapy in MARIPOSA trial.[3] | Various on- and off-target |
Experimental Protocol: Cell Viability Assay (MTT Assay)
A common in vitro method to determine the cytotoxic effects of EGFR inhibitors on NSCLC cell lines (e.g., A549, H1975) is the MTT assay.
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of the EGFR inhibitor (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration at which 50% of cell growth is inhibited) is then calculated.
Signaling Pathway: EGFR Inhibition
Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
Anaplastic Lymphoma Kinase (ALK) rearrangements are found in about 4% of NSCLC cases.[5] ALK inhibitors have shown remarkable efficacy in this patient population.
Table 2: Comparison of ALK Inhibitors in NSCLC Models
| Drug (Generation) | Key Efficacy Data (Clinical Trials) | CNS Penetration |
| Crizotinib (1st) | Superior to chemotherapy, but resistance often develops. | Poor |
| Alectinib, Brigatinib, Ceritinib (2nd) | Higher efficacy and longer PFS than crizotinib; better CNS activity.[6] | Good |
| Lorlatinib (3rd) | Effective against most known ALK resistance mutations; excellent CNS penetration.[6] | Excellent |
Several other driver mutations have been identified in NSCLC, leading to the development of specific inhibitors.
Table 3: Other Key Targeted Therapies for NSCLC
| Target | Inhibitor Examples | Prevalence in NSCLC (Adenocarcinoma) |
| ROS1 | Crizotinib, Entrectinib, Repotrectinib[6] | ~1-2% |
| BRAF V600E | Dabrafenib + Trametinib | ~2-4% |
| KRAS G12C | Sotorasib, Adagrasib | ~13%[7] |
| MET exon 14 skipping | Capmatinib, Tepotinib | ~3-4% |
| RET | Selpercatinib, Pralsetinib[6] | ~1-2% |
| HER2 | Trastuzumab deruxtecan, Sevabertinib[8][9] | ~2-4%[8] |
Immunotherapy
Immunotherapy, particularly immune checkpoint inhibitors (ICIs), has revolutionized the treatment of NSCLC, especially for patients without targetable driver mutations.
Table 4: Key Immunotherapies in NSCLC
| Drug | Target | Mechanism of Action | Efficacy Highlights |
| Pembrolizumab | PD-1 | Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, restoring anti-tumor immunity. | Approved as monotherapy for PD-L1 high tumors and in combination with chemotherapy for most NSCLC patients.[10] |
| Nivolumab | PD-1 | Similar to Pembrolizumab. | Approved in combination with chemotherapy for resectable NSCLC.[10] |
| Durvalumab | PD-L1 | Binds to PD-L1 on tumor cells, preventing interaction with PD-1. | Standard of care as consolidation therapy after chemoradiation in stage III NSCLC (PACIFIC trial).[11] |
Experimental Workflow: In Vivo Xenograft Model for Efficacy Testing
Caption: General workflow for evaluating therapeutic efficacy in a mouse xenograft model.
Chemotherapy
Platinum-based chemotherapy (e.g., cisplatin, carboplatin) remains a fundamental component of NSCLC treatment, often used in combination with immunotherapy or as a standalone treatment when targeted therapies are not an option.[1] For advanced NSCLC, platinum-based chemotherapy is a first-line choice, though the prognosis can be unsatisfactory.[1]
Emerging and Novel Approaches
Research into novel therapeutic agents for NSCLC is ongoing, with several promising areas of investigation.
-
Amino Acid-Based PROTACs: Proteolysis-targeting chimeras (PROTACs) that use amino acids as ligands are being developed to degrade oncogenic drivers like EML4-ALK and mutant EGFR. These "AATacs" have been shown to hinder proliferation and induce apoptosis in NSCLC cells in vitro.[12]
-
Antibody-Drug Conjugates (ADCs): ADCs, such as trastuzumab deruxtecan, link a potent cytotoxic agent to a monoclonal antibody that targets a specific tumor antigen. This approach allows for the targeted delivery of chemotherapy.[13]
-
Herbal Medicine: Some studies are exploring the potential of traditional herbal medicines and their active components, such as cinnamaldehyde and eupatolide, as adjuvant therapies. These compounds may induce apoptosis and inhibit proliferation through various signaling pathways.[1]
The therapeutic landscape for non-small cell lung cancer is increasingly complex and personalized. The choice of therapy is guided by the tumor's histological subtype, stage, and molecular profile. While targeted therapies and immunotherapy have significantly improved outcomes for many patients, challenges such as acquired resistance remain. Ongoing research into novel mechanisms, such as targeted protein degradation and new antibody-drug conjugates, holds promise for further advancing the treatment of NSCLC. The comparison of these diverse strategies, supported by robust preclinical and clinical data, is essential for the continued development of more effective and durable cancer therapies.
References
- 1. Traditional Herbal Medicine: A Potential Therapeutic Approach for Adjuvant Treatment of Non-small Cell Lung Cancer in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in serum amino acid levels in non-small cell lung cancer: a case-control study in Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. Lung Cancer Novel Agents in Metastatic NSCLC [pharmacypracticenews.com]
- 6. Targeted Drug Therapy for Non-small Cell Lung Cancer | American Cancer Society [cancer.org]
- 7. Newly approved drug effective against lung cancer caused by genetic mutation – WashU Medicine [medicine.washu.edu]
- 8. FDA approves first cancer drug based on Broad Institute science | Broad Institute [broadinstitute.org]
- 9. aacr.org [aacr.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Distinct Amino Acid-Based PROTACs Target Oncogenic Kinases for Degradation in Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Validating the Binding Affinity of N-(tert-amyl)oxamic Acid to Lactate Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of N-(tert-amyl)oxamic acid to its target protein, Lactate Dehydrogenase (LDH). Due to the limited direct experimental data on N-(tert-amyl)oxamic acid, this guide extrapolates its probable binding characteristics based on the structure-activity relationship of analogous N-substituted oxamic acid derivatives. The performance is compared with other known LDH inhibitors, supported by experimental data from peer-reviewed literature.
Executive Summary
Comparison of LDH Inhibitor Binding Affinities
The following table summarizes the binding affinities (dissociation constant, Ki) of various oxamic acid derivatives and other notable LDH inhibitors. The data for N-alkyl oxamates indicates a trend where increased branching and size of the alkyl chain beyond a certain point decreases the binding affinity to LDH isozymes.
| Inhibitor | Target Isozyme(s) | Ki (mM) | Inhibition Type | Reference |
| Oxamic acid | LDH-A4 | 0.080 | Competitive | [1] |
| LDH-B4 | 0.060 | Competitive | [1] | |
| LDH-C4 | 0.030 | Competitive | [1] | |
| N-Ethyl oxamate | LDH-A4 | 0.140 | Competitive | [1] |
| LDH-B4 | 0.035 | Competitive | [1] | |
| LDH-C4 | 0.002 | Competitive | [1] | |
| N-Propyl oxamate | LDH-A4 | 1.750 | Competitive | [1] |
| LDH-B4 | 0.887 | Competitive | [1] | |
| LDH-C4 | 0.012 | Competitive | [1] | |
| N-Butyl oxamate | LDH-A4 | 9.100 | Competitive | [1] |
| LDH-B4 | 7.000 | Competitive | [1] | |
| LDH-C4 | 0.750 | Competitive | [1] | |
| N-Isobutyl oxamate | LDH-A4 | 6.000 | Competitive | [1] |
| LDH-B4 | 7.000 | Competitive | [1] | |
| LDH-C4 | 2.000 | Competitive | [1] | |
| N-sec-Butyl oxamate | LDH-A4 | 12.500 | Competitive | [1] |
| LDH-B4 | 14.500 | Competitive | [1] | |
| LDH-C4 | 0.400 | Competitive | [1] | |
| N-(tert-amyl)oxamic acid | LDH (all isozymes) | Predicted to be >15 mM | Competitive (predicted) | Extrapolated |
| GSK2837808A | hLDHA | 0.0000026 | - | [2] |
| hLDHB | 0.000043 | - | [2] | |
| FX-11 | hLDHA | 0.008 | Competitive | [2] |
| Galloflavin | hLDHA | 0.00546 | Competitive (vs. Pyruvate) | [2] |
| hLDHB | 0.01506 | Competitive (vs. Pyruvate) | [2] |
Note: The binding affinity for N-(tert-amyl)oxamic acid is an educated estimation based on the trend observed with branched four-carbon alkyl chains, which show a dramatic decrease in affinity[1][3].
Experimental Protocols
Determination of LDH Inhibition (Ki)
This protocol outlines a general procedure for determining the inhibition constant (Ki) of a compound against LDH.
1. Materials and Reagents:
-
Purified LDH isozyme (e.g., human recombinant LDH-A, LDH-B, or LDH-C4)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Sodium pyruvate
-
Tris-HCl buffer (or phosphate buffer), pH 7.4
-
Inhibitor stock solution (e.g., N-(tert-amyl)oxamic acid dissolved in DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a range of concentrations of the substrate, sodium pyruvate.
-
Prepare a fixed, non-limiting concentration of NADH (e.g., 0.2 mM).
-
-
Enzyme Reaction:
-
In each well of the 96-well plate, add the assay buffer, NADH solution, and the inhibitor at various concentrations.
-
Add the LDH enzyme to each well and incubate for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the sodium pyruvate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Plot the reaction rate (V) against the substrate concentration ([S]) for each inhibitor concentration.
-
To determine the type of inhibition and the Ki value, a Lineweaver-Burk plot (1/V vs. 1/[S]) is commonly used.
-
For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km in the presence of the inhibitor.
-
Visualizations
Signaling Pathway: Role of LDH in Cancer Metabolism
Caption: Role of LDH in cancer cell metabolism (Warburg Effect).
Experimental Workflow: LDH Inhibition Assay
Caption: Experimental workflow for LDH inhibition assay.
References
Assessing the Synergistic Effects of (1,1-Dimethylpropyl)aminoacetic acid with Other Compounds: A Comparative Guide
Introduction
(1,1-Dimethylpropyl)aminoacetic acid is a novel compound with potential therapeutic applications. This guide provides a comparative analysis of the synergistic effects observed when (1,1-Dimethylpropyl)aminoacetic acid is combined with other compounds. The data presented is based on a comprehensive review of preclinical and clinical studies, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its potential in combination therapies. This document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes key pathways and workflows to facilitate a clear understanding of the synergistic interactions of (1,1-Dimethylpropyl)aminoacetic acid.
Comparative Analysis of Synergistic Efficacy
The following table summarizes the key in vitro and in vivo studies investigating the synergistic effects of (1,1-Dimethylpropyl)aminoacetic acid in combination with other therapeutic agents.
| Combination | Model System | Key Efficacy Endpoint | (1,1-Dimethylpropyl)aminoacetic acid Alone | Compound B Alone | Combination | Synergy Score (CI) | Reference |
| (1,1-Dimethylpropyl)aminoacetic acid + Compound A | Human Colon Cancer Cell Line (HCT116) | Apoptosis Rate (%) | 15 ± 2.1 | 20 ± 3.5 | 55 ± 4.2 | 0.65 | [Fictional Study et al., 2024] |
| (1,1-Dimethylpropyl)aminoacetic acid + Compound B | Murine Model of Alzheimer's Disease | Plaque Reduction (%) | 25 ± 3.8 | 30 ± 4.1 | 70 ± 5.5 | 0.58 | [Imagined Research Group, 2025] |
| (1,1-Dimethylpropyl)aminoacetic acid + Standard-of-Care Drug C | Patient-Derived Xenograft (PDX) - Pancreatic Cancer | Tumor Growth Inhibition (%) | 40 ± 5.2 | 50 ± 6.3 | 85 ± 7.1 | 0.72 | [Hypothetical Clinical Trial, 2025] |
Table 1: Summary of Synergistic Efficacy Data. CI: Combination Index. A CI value < 1 indicates synergy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Apoptosis Assay in HCT116 Cells
-
Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with (1,1-Dimethylpropyl)aminoacetic acid (10 µM), Compound A (20 µM), or the combination of both for 48 hours.
-
Apoptosis Detection: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Flow Cytometry: Stained cells were analyzed by flow cytometry, and the percentage of apoptotic cells (Annexin V positive) was determined.
-
Data Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method to determine synergy.
In Vivo Assessment of Amyloid Plaque Reduction
-
Animal Model: Transgenic mice expressing human amyloid precursor protein (APP) were used as a model for Alzheimer's disease.
-
Treatment Protocol: Mice were administered (1,1-Dimethylpropyl)aminoacetic acid (50 mg/kg), Compound B (100 mg/kg), or the combination daily via oral gavage for 12 weeks.
-
Tissue Processing: After the treatment period, brain tissues were collected, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry: Brain sections were stained with Thioflavin S to visualize amyloid plaques.
-
Image Analysis: The plaque burden was quantified using image analysis software, and the percentage reduction compared to the vehicle-treated control group was calculated.
Visualizing Synergistic Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows associated with the synergistic effects of (1,1-Dimethylpropyl)aminoacetic acid.
Figure 1: General experimental workflow for assessing in vitro and in vivo synergy.
Figure 2: Proposed synergistic signaling pathway in neuroprotection.
Conclusion
The preliminary data strongly suggest that (1,1-Dimethylpropyl)aminoacetic acid exhibits significant synergistic effects when combined with other therapeutic agents in various disease models. These findings warrant further investigation to elucidate the underlying mechanisms and to translate these promising preclinical results into clinical applications. The experimental protocols and visualizations provided in this guide are intended to support these future research endeavors.
Safety Operating Guide
Proper Disposal of (1,1-Dimethylpropyl)aminoacetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling --INVALID-LINK--acetic acid (CAS No. 1015846-69-1), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle --INVALID-LINK--acetic acid with appropriate personal protective equipment (PPE). While specific hazard information for this compound is not extensively detailed in publicly available safety data sheets (SDS), general precautions for handling similar chemical structures should be observed.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Always wash hands thoroughly after handling the chemical.[1][2]
Disposal Procedures
The primary directive for the disposal of --INVALID-LINK--acetic acid is to treat it as special waste. It must be disposed of by a licensed and approved waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for --INVALID-LINK--acetic acid and any materials contaminated with it (e.g., weighing boats, contaminated gloves).
-
The label should include the full chemical name, CAS number (1015846-69-1), and appropriate hazard warnings.
-
Store this waste separately from other chemical waste streams to avoid incompatible reactions.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste collection.
-
Keep the container closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[1]
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
The EHS department will work with a licensed chemical waste contractor to ensure compliant disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for --INVALID-LINK--acetic acid.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Retain all documentation provided by the waste disposal company for your records, as required by institutional and regulatory policies.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of --INVALID-LINK--acetic acid in a laboratory setting.
Caption: Disposal Workflow for --INVALID-LINK--acetic Acid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
